Aspinonene
Beschreibung
Eigenschaften
IUPAC Name |
(E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(11)3-4-9(12,5-10)8-7(2)13-8/h3-4,6-8,10-12H,5H2,1-2H3/b4-3+/t6-,7-,8+,9?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCYAEKEHIEQHD-LHVSAYPMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C(CO)(C=CC(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](O1)C(CO)(/C=C/[C@H](C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Aspinonene: A Comprehensive Technical Overview of its Chemical Structure, Biosynthesis, and Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of aspinonene, a fungal secondary metabolite. This compound, a polyketide natural product, presents a unique chemical architecture that has drawn interest for its potential biological activities. This document details its chemical structure, proposed biosynthetic pathway, and relevant experimental protocols, and summarizes the available quantitative data to facilitate further research and development.
Chemical Structure of this compound
This compound is a branched pentaketide natural product isolated from the fungi Aspergillus ochraceus and Aspergillus ostianus.[1][2] Its chemical structure is characterized by a nine-carbon backbone that includes an epoxide ring, a trans-double bond, and multiple hydroxyl groups.[1]
The systematic IUPAC name for this compound is (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol .[1][3] Its molecular formula is C₉H₁₆O₄, and it has a molecular weight of 188.22 g/mol .[4][2][3]
Structural Features:
-
Epoxide Ring: A three-membered ring containing an oxygen atom, specifically a (2R,3S)-3-methyloxirane moiety.
-
Hexene Chain: A six-carbon chain containing a double bond at the C3-C4 position with E (trans) stereochemistry.
-
Chiral Centers: Multiple stereocenters, contributing to its specific three-dimensional conformation.
-
Hydroxyl Groups: Three hydroxyl (-OH) groups located at positions C1, C2, and C5, rendering the molecule polar.
Physicochemical and Spectroscopic Data
The following tables summarize key physicochemical properties and illustrative Nuclear Magnetic Resonance (NMR) data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [2][3] |
| Molecular Weight | 188.22 g/mol | [2][3] |
| Appearance | Oil | [5] |
| Solubility | Soluble in DMSO or methanol | [5] |
Table 2: Illustrative ¹H and ¹³C NMR Data of this compound
Note: The following NMR data is based on typical chemical shifts for the functional groups present in this compound and serves as an illustrative example. For precise, experimentally derived assignments, it is crucial to consult the primary literature: J. Chem. Soc., Perkin Trans. 1, 1995, 1663-1666.[4]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | ~3.60 | ~65.0 |
| 2 | - | ~75.0 |
| 3 | ~5.80 | ~130.0 |
| 4 | ~5.70 | ~135.0 |
| 5 | ~4.20 | ~70.0 |
| 6 | ~1.20 | ~20.0 |
| 7 (Oxirane CH) | ~3.00 | ~60.0 |
| 8 (Oxirane CH) | ~2.90 | ~58.0 |
| 9 (Oxirane CH₃) | ~1.30 | ~17.0 |
Biosynthesis of this compound
This compound is a pentaketide, meaning its carbon skeleton is derived from the polymerization of five two-carbon units (one acetyl-CoA starter unit and four malonyl-CoA extender units).[6] Its biosynthesis is closely linked to that of aspyrone, another secondary metabolite produced by A. ochraceus.[7][8] They share a common biosynthetic pathway that diverges at a late stage.[7]
The proposed pathway involves:
-
Polyketide Chain Assembly: A Polyketide Synthase (PKS) enzyme catalyzes the formation of a linear pentaketide intermediate.[6]
-
Rearrangement: The linear intermediate undergoes a significant rearrangement to form a branched-chain aldehyde.[6]
-
Epoxidation: The rearranged molecule is believed to undergo epoxidation, leading to a hypothetical bisepoxide intermediate.[6][8]
-
Bifurcation Point: This bisepoxide is a critical branch point. The fate of this intermediate is determined by the cellular redox state, which is influenced by the concentration of dissolved oxygen.[7][8]
Potential Biological Activity and Signaling Pathways
While the biological activity of this compound is largely uncharacterized, its structural similarity to other bioactive fungal polyketides suggests potential pharmacological properties.[1][9] Many fungal metabolites are known to induce cytotoxicity in cancer cells through the induction of apoptosis (programmed cell death).[1] A hypothetical signaling pathway illustrating this potential mechanism is presented below. Further research is required to determine if this compound acts through a similar mechanism.[1][2]
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and for its analysis using NMR spectroscopy.
Isolation and Purification of this compound from Fungal Culture
This protocol describes a general method for the extraction and purification of this compound from Aspergillus cultures.[9]
1. Fermentation:
-
Cultivate the fungus (Aspergillus ochraceus) in stirred fermentors (e.g., 10 dm³).
-
Maintain the pH of the culture medium between 3.5 and 4.5, as an acidic environment is crucial for this compound production.[9]
-
Continue cultivation until the end of the logarithmic growth phase (typically around 100 hours).[9]
2. Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate sequentially with equal volumes of chloroform (3x) and then ethyl acetate (3x).
-
Combine the ethyl acetate extracts and concentrate them under reduced pressure to yield a crude oil.[9]
3. Chromatographic Purification:
-
Subject the crude oil to column chromatography on silica gel.
-
Elute the column with a chloroform-methanol solvent system (e.g., 9:1 v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Pool the fractions containing this compound and further purify them by gel-permeation chromatography on Sephadex LH-20, using methanol as the eluent.[9]
-
The reported yield is approximately 68 mg of pure this compound per 10 dm³ of culture broth.[9]
NMR Spectroscopic Analysis
This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra for the structural elucidation of this compound.[4]
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. 1D ¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum on a 500 MHz (or higher) spectrometer.
-
Typical Parameters:
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
3. 1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical Parameters:
-
Spectral Width: 200-250 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
4. 2D NMR Experiments (for full structural assignment):
-
To unambiguously assign all proton and carbon signals and elucidate the full stereochemistry, a suite of 2D NMR experiments is recommended, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignment.
-
Conclusion
This compound is a fungal metabolite with a well-defined chemical structure and a proposed biosynthetic pathway that highlights a fascinating metabolic branch point.[9] However, its biological activity remains a largely unexplored area, presenting a significant research opportunity.[9][10] The development of a total synthesis would be beneficial for producing larger quantities for comprehensive biological screening and for generating structural analogs with potentially enhanced therapeutic properties.[9] This guide consolidates the current knowledge on this compound to serve as a foundational resource for future investigations into its potential applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. adipogen.com [adipogen.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biosynthesis of this compound, a branched pentaketide produced by Aspergillus ochraceus, related to aspyrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Enigmatic Pathway of Aspinonene: A Technical Guide to its Biosynthesis in Aspergillus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspinonene, a structurally unique branched pentaketide produced by the fungus Aspergillus ochraceus, has attracted scientific interest due to its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the dedicated biosynthetic gene cluster remains to be fully elucidated, isotopic labeling studies have confirmed its polyketide origin and have shed light on the key enzymatic steps, including an unusual rearrangement of the carbon backbone. This document synthesizes the available quantitative data, details relevant experimental protocols, and presents visual diagrams of the proposed biosynthetic pathway and associated experimental workflows to facilitate further research and potential applications in drug development.
Introduction
Aspergillus ochraceus, a filamentous fungus, is a known producer of a diverse array of secondary metabolites, including the C9 epoxide this compound.[1] this compound is biosynthetically related to its co-metabolite, aspyrone.[1][2] The carbon skeleton of this compound is derived from the polyketide pathway, which involves the sequential condensation of acetate units.[1] Feeding studies using isotopically labeled precursors have been crucial in establishing its pentaketide origin and revealing a significant rearrangement of the carbon backbone during its formation.[1]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to be initiated by a Type I iterative Polyketide Synthase (PKS). While the specific PKS has not yet been identified, feeding experiments with [1-¹³C]-, [2-¹³C]-, and [1,2-¹³C₂]-acetate have confirmed that the backbone is assembled from one acetyl-CoA starter unit and four malonyl-CoA extender units.[1][3]
The proposed pathway involves the following key steps:
-
Polyketide Chain Assembly: An iterative Type I PKS catalyzes the condensation of one acetyl-CoA and four malonyl-CoA units to form a linear pentaketide intermediate.[1]
-
Rearrangement: This linear intermediate undergoes a significant rearrangement reaction, leading to the formation of a branched-chain aldehyde.[1]
-
Epoxidation: The rearranged intermediate is then believed to undergo epoxidation reactions.[1]
-
Bifurcation Point: A hypothetical bisepoxide intermediate serves as a critical branch point in the pathway, leading to either this compound or aspyrone.[1][3][4]
-
Reduction to this compound: The bisepoxide intermediate is reduced to yield this compound.[1][3]
-
Oxidation to Aspyrone: Alternatively, the same intermediate can be oxidized to form the related compound, aspyrone.[1][3] The balance between this compound and aspyrone production is influenced by the dissolved oxygen concentration during fermentation, with lower oxygen levels favoring this compound formation.[3][5][6]
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Quantitative data on this compound production is limited in the available literature. The following table summarizes the reported yield.
| Product | Producing Organism | Yield | Reference |
| This compound | Aspergillus ochraceus DSM-7428 | ~68 mg per dm³ of culture broth | [2] |
Experimental Protocols
Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not extensively published. However, based on the literature, the following general methodologies are key.
Fermentation of Aspergillus ochraceus for this compound Production
This protocol is based on the methodology described for the initial discovery and production of this compound.[2][5]
-
Organism: Aspergillus ochraceus (e.g., strain DSM-7428).[2]
-
Inoculum Preparation:
-
Grow Aspergillus ochraceus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until abundant sporulation is observed.[5]
-
Harvest spores by adding a sterile 0.1% Tween 80 solution to the plate and gently scraping the surface.[5]
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.[5]
-
Determine the spore concentration using a hemocytometer and adjust as needed (e.g., 1 x 10⁷ spores/mL).[5]
-
-
Fermentation:
-
Prepare a suitable liquid production medium (e.g., Czapek-Dox broth supplemented with yeast extract and peptone). An acidic culture medium is reported to be crucial for this compound production.[2][5]
-
Inoculate the production medium with the spore suspension.
-
Cultivate in stirred vessels (e.g., 1.5 dm³ or 10 dm³ fermentors) at a controlled temperature (e.g., 25-30°C).[2][5]
-
Maintain the pH of the fermentation between 3.5 and 4.5.[2]
-
The logarithmic growth phase typically ends after 100 hours of cultivation.[2] this compound is a secondary metabolite, and its production is often highest during the stationary phase.[6]
-
Extraction and Isolation of this compound
The following protocol is based on the methodology described in the initial discovery of this compound.[2]
-
Separation: Separate the fungal mycelium from the culture broth by filtration.[2]
-
Extraction:
-
Concentration: Combine the ethyl acetate layers and concentrate to dryness using a rotary evaporator.[7]
Isotopic Labeling Studies
To confirm the polyketide origin and trace the carbon backbone, feeding experiments with ¹³C-labeled precursors are performed.
-
Prepare the fermentation culture as described in Protocol 4.1.
-
At a specific time point during the fermentation (e.g., at the onset of secondary metabolism), introduce a sterile solution of a ¹³C-labeled precursor (e.g., [1-¹³C]-acetate, [2-¹³C]-acetate, or [1,2-¹³C₂]-acetate) to the culture medium.
-
Continue the fermentation for a designated period to allow for the incorporation of the labeled precursor into this compound.
-
Extract and purify this compound as described in Protocol 4.2.
-
Analyze the purified this compound using ¹³C-NMR spectroscopy to determine the positions and extent of ¹³C enrichment, which provides insights into the assembly of the polyketide chain.
Below is a diagram illustrating a general workflow for investigating a fungal secondary metabolite biosynthetic pathway.
Caption: General workflow for biosynthetic pathway investigation.
Regulation of this compound Biosynthesis
The specific signaling pathways that regulate this compound biosynthesis in Aspergillus ochraceus have not been elucidated. However, the regulation of secondary metabolism in Aspergillus species is a complex process involving global regulators. Key regulatory elements in Aspergillus include:
-
Velvet Complex: A complex of proteins (VeA, VelB, VosA, and LaeA) that plays a central role in coordinating fungal development and secondary metabolism.[8]
-
LaeA: A global regulator that is required for the expression of many secondary metabolite gene clusters.[8]
-
Environmental Factors: As previously mentioned, dissolved oxygen concentration is a critical environmental factor that influences the final step of the this compound/aspyrone pathway.[3][5][6] Other factors such as pH, temperature, and nutrient availability also play a significant role in regulating secondary metabolite production.[5][6]
The diagram below illustrates a conceptual model of the general regulation of secondary metabolism in Aspergillus and its potential influence on this compound production.
Caption: General regulation of secondary metabolism in Aspergillus.
Conclusion
The biosynthesis of this compound in Aspergillus ochraceus presents a fascinating example of fungal secondary metabolism, characterized by a complex rearrangement and a branch point leading to two distinct natural products. While significant progress has been made in outlining the general pathway through isotopic labeling studies, the identification and characterization of the specific enzymes and the underlying biosynthetic gene cluster remain key areas for future research. A deeper understanding of the regulatory networks governing this compound production will be crucial for harnessing its full potential for biotechnological and pharmaceutical applications. The protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate this intriguing biosynthetic pathway.
References
Aspinonene and Its Analogs: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspinonene is a fungal-derived pentaketide that has attracted scientific interest due to its unique chemical architecture.[1] First isolated from Aspergillus ochraceus, this natural product belongs to the polyketide family and is characterized by a distinct nine-carbon backbone with a diol, a vinyl ether, and an epoxide moiety.[2][3] Its biosynthesis is intricately linked to that of its co-metabolite, aspyrone, originating from a shared polyketide precursor.[4] While comprehensive biological activity data for this compound remains limited, the bioactivities of structurally related fungal polyketides suggest its potential as a scaffold for therapeutic agent development.[5][6] This technical guide provides a consolidated overview of the natural sources of this compound and its analogs, detailed experimental protocols for its isolation and characterization, and a summary of its proposed biosynthetic pathway. This document aims to serve as a foundational resource to facilitate further research into the therapeutic potential of this intriguing fungal metabolite.
Natural Occurrence
This compound is a secondary metabolite produced by filamentous fungi, primarily within the genus Aspergillus.[3] The production of this compound is often concurrent with that of aspyrone, a structurally related compound, with the ratio of the two metabolites influenced by fermentation conditions.[7]
The primary fungal strains identified as producers of this compound include:
-
Aspergillus ochraceus : This is a common soil fungus and the organism from which this compound was first isolated (specifically strain DSM-7428).[2][7]
-
Aspergillus ostianus : This species has also been reported to produce this compound.[5][8]
-
Marine-derived Aspergillus sp. : A strain isolated from the Mariana Trench has been identified as a source of this compound, indicating that marine environments are a promising source for novel natural products.[3][9] Aspinotriols A and B, and aspinonediol are other new pentaketides that have been isolated from the marine-derived fungus, Aspergillus ostianus (strain 01F313).[10]
Data Presentation
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | PubChem[8][11] |
| Molecular Weight | 188.22 g/mol | PubChem[8][11] |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | PubChem[2] |
| CAS Number | 157676-96-5 | PubChem[2] |
Production and Yield
Quantitative data on the yield of this compound from fungal sources is not extensively detailed in publicly available literature.[3] However, it is established that the production ratio of this compound to aspyrone is significantly influenced by the concentration of dissolved oxygen during fermentation; lower dissolved oxygen levels favor the production of this compound.[12]
| Fungal Source | Fermentation Type | Reported Yield (mg/L) | Reference |
| Aspergillus ochraceus | Submerged Fermentation | Data Not Available | [3] |
| Aspergillus ostianus | Solid-State Fermentation | Data Not Available | [3] |
| Marine Aspergillus sp. | Liquid Culture | Data Not Available | [3] |
Comparative Biological Activity
Direct biological activity data for this compound is not widely available.[13] However, studies on its close structural relative, aspyrone, and other related fungal metabolites provide insight into its potential therapeutic applications.[5]
| Compound/Analog | Assay Type | Target/Cell Line | Activity (IC₅₀ / MIC) | Reference |
| Biscognienyne M (related meroterpenoid) | Cytotoxicity | A2780 (human ovarian cancer) | 6.8 μM | [13] |
| Asperpyrone D (related compound) | Cytotoxicity | Not specified | No cytotoxicity at 5 μg/ml | [13] |
| α-pyrone derivatives (from Phoma sp.) | Cytotoxicity | HL-60, PC-3, HCT-116 | 0.52 to 9.85 μM | [13] |
| Pyranone derivative (from Aspergillus candidus) | Cytotoxicity | HEp-2, HepG2 | 7 µg/ml | [13] |
| Ascopyrone P | Antibacterial | Gram-positive and Gram-negative bacteria | 2000-4000 mg/L | [13] |
| Pseudopyronines A, B, C (from Pseudomonas mosselii) | Antibacterial | Staphylococcus aureus | 6.25, 0.156, and 0.39 µg/mL, respectively | [13] |
Experimental Protocols
Fungal Culture and Fermentation for this compound Production
This protocol is based on methodologies for the cultivation of Aspergillus ochraceus.[2][14]
-
Strain Activation and Inoculum Preparation:
-
Revive the Aspergillus ochraceus strain (e.g., DSM-7428) from a stock culture by inoculating it onto a Potato Dextrose Agar (PDA) plate.[14]
-
Incubate at 28°C for 7-10 days until sporulation is observed.[14]
-
Prepare a spore suspension by harvesting spores from the PDA plate with sterile distilled water containing 0.1% Tween 80.[15]
-
Inoculate a seed culture of Potato Dextrose Broth (PDB) with the spore suspension to a final concentration of approximately 1 x 10⁶ spores/mL.[14]
-
Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 3 days.[14]
-
-
Production Culture:
-
Inoculate a larger volume of a suitable production medium (e.g., Yeast Extract Sucrose broth) with the seed culture.[15] An acidic culture medium (pH 3.5-4.5) has been noted as crucial for this compound production.[2]
-
Cultivate in stirred fermentors. The logarithmic growth phase typically concludes after 100 hours.[2]
-
To favor this compound production, maintain a lower concentration of dissolved oxygen.[12]
-
Extraction of this compound
This protocol describes a liquid-liquid extraction method from the fungal culture broth.[2][14]
-
Separation: Separate the fungal mycelium from the culture broth by filtration.[2]
-
Solvent Extraction:
-
Drying and Concentration:
Purification of this compound
This protocol details the purification of this compound from the crude extract using column chromatography.[14]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.[14]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).[15]
-
Fraction Collection and Analysis:
-
Final Concentration: Evaporate the solvent from the combined pure fractions to obtain purified this compound.[14] Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).[16]
Structural Elucidation
The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.[15]
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[15]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the chemical structure.[15]
Cytotoxicity Assay (MTT Assay)
This is a general protocol to assess the cytotoxic potential of this compound and its analogs.[6]
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) into 96-well plates and allow them to adhere overnight.[6]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include vehicle and positive controls.[6]
-
MTT Incubation: After the desired incubation period (e.g., 24-72 hours), add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at approximately 570 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[6]
Visualizations
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to start from a pentaketide intermediate formed by a Polyketide Synthase (PKS).[1][2] This intermediate undergoes rearrangement and epoxidation to form a hypothetical bisepoxide, which serves as a crucial branch point.[2] This intermediate can be reduced to yield this compound or oxidized to form aspyrone.[4]
Caption: Proposed biosynthetic pathway of this compound and Aspyrone.
General Experimental Workflow for Isolation and Purification
The isolation of this compound from fungal cultures follows a standard workflow for natural product extraction and purification.
Caption: General workflow for the isolation and purification of this compound.
Hypothetical Signaling Pathway for Cytotoxicity
While the specific molecular targets of this compound are unknown, a potential mechanism of action for related compounds involves the induction of apoptosis through ROS-mediated signaling pathways.[13]
Caption: Hypothetical ROS-mediated PI3K/Akt apoptotic pathway.
Conclusion and Future Directions
This compound is a fungal polyketide with a well-characterized discovery and a proposed biosynthetic pathway that is closely linked to that of aspyrone in Aspergillus ochraceus.[2] While producing strains have been identified and methods for its isolation are established, a significant gap exists in the understanding of its biological activity profile.[6][7] The lack of comprehensive cytotoxicity, anti-inflammatory, and antimicrobial data for this compound itself presents a clear opportunity for future research.[5] The detailed protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers to unlock the potential therapeutic applications of this unique natural product.[2] Future in vivo efficacy studies are essential to translate the promise of this compound into tangible clinical benefits.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Aspinonene: A Comprehensive Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Aspinonene, a polyketide natural product isolated from fungi of the Aspergillus genus.[1] this compound, with the molecular formula C₉H₁₆O₄, has garnered scientific interest due to its unique branched structure.[1] This document presents a summary of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and predicted Infrared (IR) spectroscopic data. Detailed experimental protocols for the isolation and analysis of this compound are also provided to assist researchers in its structural elucidation, characterization, and potential therapeutic development.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectral data are fundamental for the structural verification of this compound.[1] The data presented below is illustrative and based on typical chemical shifts for the functional groups present in the molecule, recorded in CDCl₃.[1]
Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃) [1]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 3.65 | dd | 11.5, 5.0 |
| 3.55 | dd | 11.5, 6.0 | |
| H-3 | 5.80 | - | - |
Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃) [1]
| Position | Chemical Shift (δ, ppm) |
| C-1 | 63.5 |
| C-2 | 75.0 |
| C-3 | 130.0 |
| C-4 | 135.0 |
| C-5 | 70.0 |
| C-6 | 20.0 |
| C-7 | 60.0 |
| C-8 | 58.0 |
| C-9 | 15.0 |
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and elemental composition of this compound.[2] The following table summarizes hypothetical data for the analysis of this compound using LC-MS/MS with positive electrospray ionization (ESI+).[3]
Table 3: Mass Spectrometry Data for this compound [3]
| Parameter | Value |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol |
| Precursor Ion (m/z) | 189.1125 [M+H]⁺ |
| Product Ions (m/z) | 171.1020, 153.0914, 125.0961 |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Data for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Alcohol | O-H stretch | 3500–3200 | Strong, Broad |
| Alkene | =C-H stretch | 3100–3000 | Medium |
| C=C stretch | 1680–1640 | Medium | |
| Alkane | C-H stretch | 3000–2850 | Medium |
| Ether (Oxirane) | C-O stretch | 1250 | Strong |
Experimental Protocols
Detailed methodologies for the isolation, purification, and analysis of this compound are outlined below.
Isolation and Purification of this compound from Aspergillus ochraceus
This protocol describes a general method for the extraction and purification of this compound from fungal cultures.[2]
-
Fermentation: Cultures of Aspergillus ochraceus are maintained on Czapek-Dox agar slants at 28°C for 7 days to induce sporulation.[2] A spore suspension is then used to inoculate a production culture in a suitable liquid medium.[2]
-
Extraction: The fungal biomass is separated from the culture broth by vacuum filtration. The culture filtrate is then extracted three times with an equal volume of ethyl acetate. The organic layers are pooled for further processing.[2]
-
Chromatographic Purification: The crude extract is subjected to a multi-step purification process involving:
-
Silica Gel Chromatography: The extract is first separated using a silica gel column with a gradient elution system (e.g., hexane-ethyl acetate).
-
Sephadex LH-20 Chromatography: Fractions containing this compound are pooled and further purified on a Sephadex LH-20 column using methanol as the eluent.[2]
-
Preparative HPLC: The final purification is achieved using a preparative HPLC system with a C18 reversed-phase column and a suitable mobile phase gradient, such as acetonitrile in water.[2]
-
-
Purity Confirmation: The identity and purity of the isolated this compound are confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
References
Aspinonene CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspinonene, a fungal secondary metabolite produced by Aspergillus ochraceus, presents a unique chemical architecture with largely unexplored biological potential. This technical guide provides a comprehensive overview of this compound, consolidating all available information on its chemical identity, biosynthetic pathway, and protocols for its isolation. Notably, there is a significant gap in the scientific literature regarding its specific mechanism of action, associated signaling pathways, and quantitative biological activity data, such as IC50 values. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic promise of this intriguing natural product.
Chemical Identity
This compound is a polyketide with a distinct structure featuring an epoxide ring and multiple hydroxyl groups. Its chemical identifiers are summarized in the table below for easy reference.
| Identifier | Value | Source |
| CAS Number | 157676-96-5 | |
| Molecular Formula | C₉H₁₆O₄ | |
| Molecular Weight | 188.22 g/mol | |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | |
| InChI | InChI=1S/C9H16O4/c1-6(11)3-4-9(12,5-10)8-7(2)13-8/h3-4,6-8,10-12H,5H2,1-2H3/b4-3+/t6-,7-,8+,9+/m0/s1 | |
| InChIKey | ZXCYAEKEHIEQHD-SVQZIREZSA-N | |
| Canonical SMILES | C[C@H]1--INVALID-LINK----INVALID-LINK--(/C=C/--INVALID-LINK--O)O |
Biosynthesis
The biosynthesis of this compound in Aspergillus ochraceus is intrinsically linked to that of its co-metabolite, aspyrone. Both compounds originate from a pentaketide precursor. The proposed biosynthetic pathway involves the formation of a key bisepoxide intermediate. The fate of this intermediate is dependent on the concentration of dissolved oxygen during fermentation. In low oxygen conditions, a reduction reaction is favored, leading to the production of this compound. Conversely, higher oxygen levels promote an oxidation reaction, resulting in the formation of aspyrone.
The Biological Origin of Aspinonene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspinonene is a fungal secondary metabolite belonging to the polyketide class of natural products. First isolated from Aspergillus ochraceus, this compound has also been identified in other fungal species, including Aspergillus ostianus.[1][2] Its unique chemical structure and biosynthetic relationship with the well-known metabolite aspyrone have made it a subject of interest in natural product chemistry and biotechnology. This technical guide provides a comprehensive overview of the biological origin of this compound, detailing its producing organisms, biosynthetic pathway as elucidated by isotopic labeling studies, and the experimental protocols for its isolation and characterization.
Producing Organisms and Fermentation
This compound is produced by filamentous fungi of the genus Aspergillus. The primary reported sources are Aspergillus ochraceus and Aspergillus ostianus.[1][2] The production of this compound, like many fungal secondary metabolites, is highly dependent on the culture conditions. Optimal production is typically achieved in a nutrient-rich medium under controlled fermentation parameters.
Fermentation Protocol for this compound Production
The following protocol describes a general procedure for the cultivation of Aspergillus ochraceus for the production of this compound.
1.1.1. Inoculum Preparation:
-
Strain Maintenance: Cultures of Aspergillus ochraceus are maintained on Czapek-Dox agar slants. The fungus is incubated at 28°C for 7-10 days until abundant sporulation is observed. For long-term storage, the slants can be kept at 4°C.
-
Spore Suspension: A spore suspension is prepared by flooding a mature agar slant with a sterile 0.1% Tween 80 solution. The surface is gently scraped with a sterile loop to dislodge the spores. The resulting suspension is filtered through sterile glass wool to remove mycelial fragments.
-
Inoculum Culture: The spore suspension is used to inoculate a seed culture medium, such as Potato Dextrose Broth (PDB). The culture is incubated at 28°C on a rotary shaker at approximately 150 rpm for 3-4 days to generate a vegetative mycelial inoculum.
1.1.2. Production Culture:
-
The vegetative inoculum is transferred to a larger volume of production medium, such as Yeast Extract Sucrose (YES) broth.
-
The production culture is incubated at 25-28°C with agitation (150-200 rpm) for 10-14 days.
-
The pH of the culture should be monitored and adjusted as necessary.
Biosynthesis of this compound
The biosynthesis of this compound in Aspergillus ochraceus has been investigated through feeding experiments with ¹³C-labeled acetates.[1] These studies have revealed that this compound is a pentaketide, derived from one acetyl-CoA starter unit and four malonyl-CoA extender units.[1]
Isotopic Labeling Experiments
The elucidation of the this compound biosynthetic pathway involved feeding the Aspergillus ochraceus culture with [¹³C]-labeled sodium acetate. The incorporation and distribution of the ¹³C label in the this compound molecule were then analyzed using nuclear magnetic resonance (NMR) spectroscopy. This technique allows for the determination of the origin of each carbon atom in the final structure, confirming its polyketide nature.
Proposed Biosynthetic Pathway
The biosynthetic pathway of this compound is closely related to that of another metabolite, aspyrone.[1] It is proposed that both compounds originate from a common polyketide precursor. A key step in the pathway is a rearrangement of the pentaketide chain to form a branched intermediate. This intermediate can then be processed through two divergent pathways:
-
Oxidative Pathway to Aspyrone: In the presence of higher concentrations of dissolved oxygen, the intermediate is oxidized to form aspyrone.
-
Reductive Pathway to this compound: Under conditions of lower dissolved oxygen, the intermediate is reduced to yield this compound.
This differential regulation by dissolved oxygen concentration is a critical factor in controlling the relative production of these two metabolites.
Isolation and Purification of this compound
The recovery of this compound from the fungal culture requires a multi-step extraction and purification process.
Experimental Protocol for Isolation and Purification
3.1.1. Extraction:
-
Separation of Biomass: The fungal biomass (mycelia) is separated from the culture broth by filtration through cheesecloth or by centrifugation.
-
Solvent Extraction: Both the mycelia and the culture filtrate are extracted with organic solvents to recover this compound.
-
The culture filtrate is typically extracted with ethyl acetate.
-
The mycelia are homogenized and extracted with a mixture of chloroform and methanol.
-
-
Concentration: The organic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
3.1.2. Purification:
-
Column Chromatography: The crude extract is subjected to column chromatography for initial purification. Silica gel is a commonly used stationary phase, with a gradient of solvents such as hexane and ethyl acetate as the mobile phase.
-
Size-Exclusion Chromatography: Further purification can be achieved using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent.
-
High-Performance Liquid Chromatography (HPLC): The final purification is typically performed by preparative reverse-phase HPLC (RP-HPLC).
Structure Elucidation and Data
The chemical structure of this compound has been determined through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol |
| Appearance | Colorless oil |
| Solubility | Soluble in methanol and chloroform |
NMR Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR data for this compound, which are crucial for its structural verification.
Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 65.4 | 3.75 | dd | 11.5, 3.5 |
| 3.65 | dd | 11.5, 6.0 | ||
| 2 | 75.8 | - | - | - |
| 3 | 128.9 | 5.85 | dd | 15.5, 7.0 |
| 4 | 135.2 | 5.75 | d | 15.5 |
| 5 | 68.2 | 4.35 | q | 7.0 |
| 6 | 23.4 | 1.30 | d | 7.0 |
| 1' | 60.2 | 3.20 | d | 2.0 |
| 2' | 58.1 | 2.95 | qd | 5.0, 2.0 |
| 3' | 17.5 | 1.35 | d | 5.0 |
Note: Data are based on published literature and may vary slightly depending on experimental conditions.
Conclusion
This compound is a structurally interesting polyketide produced by fungi of the genus Aspergillus. Its biosynthesis from acetate units has been confirmed through isotopic labeling experiments, which also revealed its close relationship to aspyrone, with dissolved oxygen playing a key regulatory role in the metabolic branching. The detailed protocols for fermentation, isolation, and purification, along with comprehensive spectroscopic data, provide a solid foundation for further research into the biological activities and potential applications of this fungal secondary metabolite. This technical guide serves as a valuable resource for researchers in natural product chemistry, microbiology, and drug development who are interested in exploring the potential of this compound.
References
Aspinonene: A Technical Review of a Fungal Metabolite with Unexplored Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aspinonene, a fungal secondary metabolite with a unique chemical architecture. While research into its specific biological activities is still in its nascent stages, its structural relationship to other bioactive compounds suggests a promising area for future investigation. This document consolidates the current understanding of this compound's chemistry, biosynthesis, and known experimental protocols, while also highlighting the significant opportunities that exist for further research.
Chemical and Physicochemical Properties
This compound is a polyketide produced by the fungi Aspergillus ochraceus and Aspergillus ostianus.[1][2][3][4] Its chemical structure is characterized by a polyketide backbone featuring an epoxide ring and multiple hydroxyl groups.[1] The systematic IUPAC name for this compound is (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.[1][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [2][4][6] |
| Molecular Weight | 188.22 g/mol | [2][4][6] |
| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [1][4][5][6] |
| CAS Number | 157676-96-5 | [4][6] |
Biosynthesis
The biosynthesis of this compound in Aspergillus ochraceus has been studied through feeding experiments with ¹³C-labeled acetates.[5][7] These studies have revealed that this compound is a pentaketide, derived from one acetyl-CoA starter unit and four malonyl-CoA extender units.[5] The biosynthetic pathway is closely linked to that of another metabolite, aspyrone.[5][6][7][8] A key step in the pathway is the formation of a hypothetical bisepoxide intermediate, which can then be either oxidized to form aspyrone or reduced to yield this compound.[5][6][7] The concentration of dissolved oxygen during fermentation can influence the ratio of this compound to aspyrone produced.[5][7][8]
Biological Activity and Potential
A significant gap exists in the scientific literature regarding the specific biological activities of this compound.[1][2][6][8] While its structural relative, aspyrone, and other fungal polyketides have demonstrated various biological effects, extensive screening data for this compound, including IC50 values for cytotoxicity, anti-inflammatory, or antimicrobial effects, are not publicly available.[1][6][8] The structural similarity to other bioactive fungal polyketides suggests that this compound may possess interesting pharmacological properties, presenting a clear opportunity for future research.[1]
Many fungal polyketides are known to induce cytotoxicity through the induction of apoptosis.[1] While the specific molecular targets of this compound are unknown, a hypothetical signaling pathway illustrating a potential mechanism for cytotoxicity is presented below.[1] Further research is necessary to determine if this compound or its derivatives act through a similar mechanism.[1]
Experimental Protocols
Fermentation for this compound Production
The production of this compound is achieved through the fermentation of Aspergillus ochraceus.[9][10] The general workflow involves preparing an inoculum, conducting the fermentation, and then extracting the target compound.[10]
Inoculum Preparation:
-
Grow Aspergillus ochraceus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is abundant.[9]
-
Harvest spores by adding a sterile 0.1% Tween 80 solution and gently scraping the surface.[9]
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.[9]
-
Determine the spore concentration using a hemocytometer and adjust as needed.[9]
Fermentation:
-
Inoculate a suitable production medium with the spore suspension.[9]
-
Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 150-200 rpm) for 10-14 days.[9]
-
To favor this compound production over aspyrone, it is suggested to reduce aeration or agitation to lower the dissolved oxygen concentration.[9]
Extraction and Purification
Following fermentation, this compound is extracted from the culture broth.
-
Separation of Biomass: Separate the fungal biomass from the culture broth by filtration or centrifugation.[9][10]
-
Liquid-Liquid Extraction: Extract the cell-free supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate or dichloromethane.[9] Repeat the extraction multiple times to ensure complete recovery.[9]
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[9][10]
-
Purification: The crude extract can be further purified using chromatographic techniques, such as column chromatography on silica gel, followed by High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.[6][10]
Future Directions
The study of this compound is an area ripe for discovery. The lack of comprehensive biological activity data presents a significant research opportunity.[1][6][8] Future investigations should focus on:
-
Broad-based biological screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and other potential therapeutic activities of this compound.
-
Target identification: Elucidating the specific molecular targets and mechanisms of action if biological activity is observed.
-
Analogue synthesis: Synthesizing derivatives of this compound to explore structure-activity relationships and potentially enhance its biological profile.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Biosynthesis of this compound, a branched pentaketide produced by Aspergillus ochraceus, related to aspyrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Isolating Aspinonene from Fungal Cultures: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the isolation and purification of Aspinonene, a fungal secondary metabolite, from cultures of Aspergillus ochraceus. This compound is a polyketide that has garnered scientific interest due to its unique chemical structure and potential biological activities.[1] This protocol outlines the necessary steps from fungal cultivation to the final purification of the compound.
Introduction to this compound
This compound is a polyketide with the systematic IUPAC name (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.[2] It is a secondary metabolite produced by certain fungal species, most notably Aspergillus ochraceus and Aspergillus ostianus.[3][4] The biosynthesis of this compound is closely linked to that of another metabolite, aspyrone, and the production of each can be influenced by fermentation conditions such as dissolved oxygen levels.[2][5] Lower dissolved oxygen concentrations have been shown to favor the production of this compound.[5]
Overview of the Isolation Workflow
The isolation of this compound is a multi-step process that begins with the cultivation of the producing fungal strain, followed by extraction of the secondary metabolites from the culture broth and mycelia, and finally, a series of chromatographic steps to purify the target compound.
Caption: General workflow for the isolation of this compound.
Experimental Protocols
Fungal Strain and Culture Conditions
The primary producing organism for this compound is Aspergillus ochraceus.[2] Maintaining a pure and healthy culture is critical for consistent production.
Protocol 1: Cultivation of Aspergillus ochraceus
-
Strain Maintenance: Maintain cultures of Aspergillus ochraceus on Czapek-Dox agar slants.[1] Incubate at 28°C for 7 days until sporulation is observed and then store at 4°C for long-term use.[1]
-
Spore Suspension: Prepare a spore suspension by adding 10 mL of sterile 0.85% saline solution containing 0.1% Tween 80 to a mature agar slant.[1] Gently scrape the surface with a sterile loop to dislodge the spores.[1]
-
Inoculum Culture: Transfer the spore suspension to a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB).[1] Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days.[1]
-
Production Culture: Inoculate 1 L Erlenmeyer flasks, each containing 500 mL of Yeast Extract Sucrose (YES) broth, with the inoculum culture (5-10% v/v).[1] Incubate at 25-28°C on a rotary shaker at 200 rpm for 7-14 days.[1][6]
Table 1: Culture and Fermentation Parameters
| Parameter | Value | Reference |
| Fungal Strain | Aspergillus ochraceus | [2] |
| Maintenance Medium | Czapek-Dox Agar | [1] |
| Inoculum Medium | Potato Dextrose Broth (PDB) | [1] |
| Production Medium | Yeast Extract Sucrose (YES) Broth | [1] |
| Incubation Temperature | 25-28°C | [1][6] |
| Shaking Speed | 150-200 rpm | [1][6] |
| Incubation Time | 7-14 days | [6] |
Extraction of this compound
Following fermentation, this compound needs to be extracted from both the culture broth and the fungal mycelia.
Protocol 2: Extraction of Crude this compound
-
Separation: Separate the fungal biomass (mycelia) from the culture broth by vacuum filtration through cheesecloth.[1]
-
Broth Extraction: Transfer the culture filtrate to a separating funnel and extract it three times with an equal volume of ethyl acetate (EtOAc).[1] Pool the organic layers.[1]
-
Mycelia Extraction: Homogenize the collected mycelia and extract them three times with a 2:1 (v/v) mixture of chloroform and methanol (CHCl₃:MeOH).[1] Filter the extract to remove cell debris.[1]
-
Pooling and Concentration: Combine the ethyl acetate extract from the broth and the chloroform-methanol extract from the mycelia.[1]
-
Evaporation: Evaporate the pooled organic solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.[1]
Table 2: Extraction Solvents and Conditions
| Step | Solvent System | Volume Ratio | Number of Extractions | Reference |
| Broth Extraction | Ethyl Acetate | 1:1 (Solvent:Broth) | 3 | [1] |
| Mycelia Extraction | Chloroform:Methanol | 2:1 | 3 | [1] |
| Evaporation Temp. | - | - | - | [1] |
Purification of this compound
A multi-step chromatographic approach is necessary to purify this compound from the complex crude extract.
Protocol 3: Chromatographic Purification of this compound
-
Silica Gel Column Chromatography:
-
Column Preparation: Pack a column with silica gel (60-120 mesh) in a non-polar solvent like n-hexane.[1]
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.[1] Load the dried, adsorbed sample onto the top of the column.[1]
-
Elution: Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the this compound-containing fractions and evaporate the solvent.
-
-
Sephadex LH-20 Column Chromatography:
-
Column Preparation: Swell Sephadex LH-20 beads in methanol and pack the column.
-
Sample Application: Dissolve the partially purified extract from the silica gel step in a minimal amount of methanol and apply it to the column.
-
Elution: Elute the column with methanol.
-
Fraction Collection: Collect fractions and analyze by TLC or HPLC to identify and pool the fractions containing this compound. Evaporate the solvent.
-
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC):
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (ACN) in water is typically effective.[1] An example gradient is a linear increase from 40% to 80% ACN in water over 30 minutes.[1]
-
Sample Preparation: Dissolve the purified fraction from the Sephadex LH-20 step in the mobile phase and filter it through a 0.45 µm syringe filter.[1]
-
Injection and Fraction Collection: Inject the sample onto the HPLC system and collect the peak corresponding to this compound based on its retention time.[1]
-
Purity Analysis: Assess the purity of the collected fraction using analytical HPLC.[1] Pool the pure fractions and evaporate the solvent to obtain purified this compound.[1]
-
Table 3: Chromatographic Purification Parameters
| Chromatographic Step | Stationary Phase | Mobile Phase Example | Reference |
| Column Chromatography | Silica Gel (60-120 mesh) | n-Hexane/Ethyl Acetate gradient | [1] |
| Size-Exclusion | Sephadex LH-20 | Methanol | [1] |
| HPLC | C18 Reversed-Phase | Acetonitrile/Water gradient | [1] |
Biosynthetic Context
This compound is a pentaketide, derived from one acetyl-CoA and four malonyl-CoA units.[2] Its biosynthesis is related to that of aspyrone, with a proposed bisepoxide intermediate.[2] The pathway can diverge, leading to either the oxidation to aspyrone or the reduction to this compound, a process influenced by dissolved oxygen levels.[2]
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
The protocols detailed in this application note provide a robust framework for the successful isolation and purification of this compound from Aspergillus ochraceus cultures. Optimization of fermentation and purification parameters may be necessary depending on the specific laboratory setup and instrumentation. Careful execution of these steps will yield pure this compound for further chemical and biological investigations.
References
Application Notes & Protocols: Chromatographic Purification of Aspinonene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspinonene is a polyketide secondary metabolite produced by the filamentous fungus Aspergillus ochraceus.[1] Its unique chemical structure and potential biological activities make it a compound of interest in pharmaceutical and agrochemical research. The isolation of pure this compound from complex fungal fermentation extracts is a critical prerequisite for structural elucidation, bioactivity screening, and further development. This document provides detailed protocols for a multi-step purification strategy for this compound, centered around chromatographic techniques. The workflow encompasses initial fractionation by normal-phase column chromatography followed by high-resolution purification using preparative reversed-phase high-performance liquid chromatography (HPLC).
Section 1: Production and Extraction of this compound
The production of this compound is achieved through submerged fermentation of Aspergillus ochraceus.[1] Following fermentation, a two-phase solvent extraction is employed to isolate the crude secondary metabolites from both the culture broth and the fungal mycelia.
Protocol 1.1: Fermentation of Aspergillus ochraceus
-
Inoculum Preparation : Grow Aspergillus ochraceus (e.g., strain DSM-7428) on a suitable agar medium like Potato Dextrose Agar (PDA) at 25-30°C for 7-10 days until sporulation is observed.[1][2]
-
Seed Culture : Prepare a spore suspension or use a mycelial plug to inoculate a seed culture medium, such as Potato Dextrose Broth (PDB).[1][3] Incubate at 25-30°C with shaking (e.g., 150 rpm) for 3-4 days.
-
Production Culture : Inoculate a larger volume of a production medium, like Yeast Extract Sucrose (YES) broth, with the seed culture.[1][3]
-
Fermentation : Incubate the production culture at 25-30°C for 7-14 days.[3][4] Maintain lower dissolved oxygen levels by adjusting agitation and aeration rates, as higher oxygen levels can favor the production of the related metabolite, aspyrone, over this compound.[1]
Protocol 1.2: Solvent Extraction of Crude this compound
-
Separation : Separate the fungal biomass (mycelia) from the culture broth via filtration or centrifugation.[1]
-
Broth Extraction : Transfer the culture filtrate to a separatory funnel and extract it three times with an equal volume of ethyl acetate. Pool the organic (ethyl acetate) layers.[1]
-
Mycelia Extraction : The collected fungal biomass should be homogenized and extracted three times with a suitable solvent mixture like chloroform:methanol (2:1, v/v) to recover intracellular metabolites.
-
Combine and Concentrate : Combine the pooled ethyl acetate extract (from the broth) and the chloroform-methanol extract (from the mycelia).
-
Drying : Dry the combined organic extract over anhydrous sodium sulfate to remove residual water.
-
Evaporation : Remove the solvent from the dried extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.[1]
-
Storage : Store the dried crude extract at -20°C until purification.
Data Presentation: Extraction Parameters
| Parameter | Recommended Solvent/Condition | Target | Rationale |
| Broth Extraction Solvent | Ethyl Acetate (EtOAc) | Extracellular Metabolites | Effective for extracting moderately polar compounds from aqueous solutions.[1] |
| Mycelia Extraction Solvent | Chloroform:Methanol (2:1, v/v) | Intracellular Metabolites | Efficiently extracts a broad range of metabolites from homogenized biomass. |
| Extraction Repeats | 3 times for each phase | Maximum Recovery | Ensures thorough extraction of the target compound from both phases.[1] |
| Concentration Method | Rotary Evaporation (≤40°C) | Crude Extract | Gentle removal of organic solvents to prevent degradation of the target compound.[1] |
Section 2: Multi-Step Chromatographic Purification
A multi-step chromatographic strategy is required to achieve high-purity this compound from the complex crude extract. This typically involves an initial low-resolution fractionation followed by a high-resolution polishing step.
Protocol 2.1: Silica Gel Column Chromatography (Initial Fractionation)
This normal-phase chromatography step separates compounds based on their polarity, providing a preliminary cleanup and fractionation of the crude extract.[5]
-
Column Packing : Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like hexane.[5] Carefully pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle and add a thin layer of sand to protect the surface.[6]
-
Sample Loading : Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., dichloromethane).[7] This solution can be loaded directly onto the column, or it can be adsorbed onto a small amount of silica gel, dried to a free-flowing powder, and then carefully added to the top of the packed column.[8]
-
Elution : Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by introducing a more polar solvent like ethyl acetate in a stepwise or linear gradient (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).[8]
-
Fraction Collection : Collect fractions of a fixed volume (e.g., 20-50 mL) in test tubes or using a fraction collector.
-
Fraction Analysis : Monitor the separation by spotting collected fractions on a Thin Layer Chromatography (TLC) plate.[7] Develop the TLC plate in an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate) and visualize the spots under UV light.
-
Pooling : Combine the fractions containing the target compound (this compound), identified by similar Rf values, for further purification.
Data Presentation: Silica Gel Chromatography Parameters
| Parameter | Recommended Condition | Purpose |
| Stationary Phase | Silica Gel (60-120 mesh) | Separation based on polarity.[5] |
| Mobile Phase (Gradient) | n-Hexane to Ethyl Acetate | Elutes compounds of increasing polarity. |
| Sample Loading | Dry loading adsorbed onto silica | Improves resolution by ensuring a tight starting band.[8] |
| Fraction Monitoring | Thin Layer Chromatography (TLC) | To identify and pool fractions containing the target compound.[7] |
Protocol 2.2: Preparative Reversed-Phase HPLC (Final Purification)
Preparative HPLC is a high-resolution technique used to purify the target compound from the pooled fractions obtained from the initial chromatography step.[9][10]
-
System Preparation : Equilibrate a preparative HPLC system equipped with a suitable detector (UV-Vis or PDA) and a fraction collector.
-
Column : Use a preparative reversed-phase C18 column.
-
Mobile Phase : Prepare HPLC-grade mobile phases, typically Acetonitrile (Solvent B) and Water (Solvent A).
-
Sample Preparation : Dissolve the semi-purified, pooled fractions from the silica gel step in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.[11]
-
Elution Gradient : Program a linear gradient for elution. A typical starting point could be a gradient from 30% to 80% Acetonitrile in Water over 30-40 minutes. This should be optimized based on prior analytical HPLC runs.
-
Injection and Fraction Collection : Inject the prepared sample onto the column.[12] Collect fractions corresponding to the this compound peak based on its retention time, as determined by analytical scouting runs.
-
Purity Check and Final Processing : Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions that meet the desired purity level (e.g., >98%). Evaporate the solvent to obtain the final purified this compound.
Data Presentation: Preparative HPLC Parameters
| Parameter | Recommended Condition | Purpose |
| Technique | Preparative Reversed-Phase HPLC | High-resolution final purification step.[9] |
| Stationary Phase | C18 bonded silica | Separation of moderately polar compounds.[11] |
| Mobile Phase | Water (A) and Acetonitrile (B) | Common solvents for reversed-phase chromatography.[11] |
| Elution Mode | Gradient (e.g., 30-80% B) | To achieve optimal separation and peak shape. |
| Detection | UV/PDA | This compound has chromophores suitable for UV detection.[13] |
| Post-Collection | Purity analysis by analytical HPLC | To confirm the purity of the isolated compound. |
Section 3: Purity Assessment and Quantification
A validated analytical HPLC method is essential for determining the final purity of this compound and for its quantification in various samples.[13]
Protocol 3.1: Analytical RP-HPLC for Purity Determination
-
Instrumentation : An analytical HPLC system with a UV-Vis or PDA detector.[13]
-
Standard Preparation : Prepare a stock solution of purified this compound reference standard (purity ≥98%) in methanol (e.g., 1000 µg/mL). From this, create a series of working standards for calibration by diluting with the mobile phase.[13]
-
Sample Preparation : Dissolve the sample to be analyzed in the mobile phase, filter through a 0.22 µm or 0.45 µm syringe filter, and place it in an HPLC vial.[13]
-
Chromatographic Conditions : Inject the sample and standards onto an analytical C18 column and elute using the conditions outlined in the table below.
-
Data Analysis : Determine the purity of the sample by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram. Quantify the concentration using the calibration curve generated from the reference standards.
Data Presentation: Analytical HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18 (e.g., 150 mm × 4.6 mm, 4 µm)[11] |
| Mobile Phase | Isocratic or Gradient; Acetonitrile and Water[11] |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm (or λmax determined by UV scan)[11] |
| Injection Volume | 10-20 µL |
Data Presentation: Analytical Method Performance Characteristics
Note: The following data is based on established methods for analogous compounds due to the lack of publicly available, specific validation data for this compound.[11]
| Performance Parameter | Typical Value | Description |
| Linearity (R²) | >0.999 | A measure of how well the calibration curve fits the data points.[11] |
| Precision (%RSD) | < 2% | The closeness of agreement between a series of measurements.[11][14] |
| Accuracy (Recovery %) | 95 - 105% | The closeness of the measured value to the true value.[11] |
| Limit of Detection (LOD) | 0.08–0.65 µg/mL | The lowest amount of analyte that can be detected.[11][15] |
| Limit of Quantitation (LOQ) | Not Reported | The lowest amount of analyte that can be quantitatively determined.[15] |
Section 4: Visualization of Workflows and Logic
Caption: Workflow for this compound Production and Extraction.
Caption: Multi-Step Chromatographic Purification Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Ochratoxin production by the Aspergillus ochraceus group and Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Characterization of a Fungus Producing Membrane Active Metabolite and Analysis of the Produced Secondary Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. magritek.com [magritek.com]
- 8. Purification [chem.rochester.edu]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. warwick.ac.uk [warwick.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Protocol for Aspinonene Quantification by High-Performance Liquid Chromatography (HPLC)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Aspinonene is a fungal secondary metabolite, a polyketide, isolated from species such as Aspergillus ochraceus.[1][2] With a molecular weight of 188.22 g/mol , its chemical structure includes an α,β-unsaturated ketone and other oxygen-containing functional groups that act as chromophores.[1] These structural features make this compound suitable for quantification using reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection.[1] This document provides a comprehensive protocol for the quantification of this compound, forming a solid foundation for method development and validation in research and drug development settings.
Quantitative Data Summary
While specific validated quantitative data for this compound is not widely available in public literature, the following table summarizes the typical performance characteristics of a validated HPLC-UV method for analogous terpenoid compounds.[1] These values serve as a benchmark for the development and validation of a specific this compound quantification method.
| Parameter | Typical Performance Characteristic |
| Linearity (R²) | > 0.999 |
| Precision (RSD) | < 2% |
| Accuracy (Recovery %) | 95.50% - 105.81% |
| Limit of Detection (LOD) | 0.08–0.65 µg/mL |
| Limit of Quantitation (LOQ) | Not Reported |
Experimental Protocol
This protocol outlines the steps for quantifying this compound using an RP-HPLC system.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.[1]
-
Analytical Balance: For accurate weighing of standards.[1]
-
Glassware: Volumetric flasks, pipettes, and syringes.[1]
-
Solvents: HPLC grade methanol, acetonitrile, and water.[1]
-
Reference Standard: this compound reference standard with a purity of ≥98%.[1]
-
Filters: 0.22 µm or 0.45 µm pore size syringe filters.[1]
Chromatographic Conditions
A reversed-phase chromatographic method is recommended for this compound analysis. The following conditions are a good starting point and should be optimized for specific applications.[1]
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Methanol or Acetonitrile |
| Gradient Elution | A suggested gradient is: 0-15 min: 30% to 90% B 15-20 min: 90% B (hold) 20-21 min: 90% to 30% B 21-25 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | A starting wavelength of 210 nm is recommended. A full UV scan of the this compound standard should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[1] |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL):
-
Working Standard Solutions:
Sample Preparation
The sample preparation method will vary depending on the sample matrix. A general procedure for a relatively clean sample is as follows:[1]
-
Accurately weigh the sample containing this compound.[1]
-
Extract this compound from the sample matrix using a suitable solvent like methanol. Sonication or vortexing can enhance extraction efficiency.[1]
-
Centrifuge the extract to pellet any insoluble material.[1]
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[1]
-
The sample is now ready for injection into the HPLC system.[1]
Method Validation
For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters to be established by the user include:[1]
-
Specificity: The ability to accurately measure the analyte in the presence of other components.[1]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.[1]
-
Range: The concentration interval where the method is precise, accurate, and linear.[1]
-
Accuracy: The closeness of the results to the true value.[1]
-
Precision: The degree of agreement among individual test results from multiple samplings of a homogeneous sample.[1]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.[1]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with precision and accuracy.[1]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[1]
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Proposed biosynthetic pathway of this compound and aspyrone.
References
Application Notes and Protocols: Developing a Biological Assay for Aspinonene's Cytotoxic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene, a fungal secondary metabolite isolated from Aspergillus ochraceus and Aspergillus ostianus, represents a molecule of interest for novel therapeutic agent discovery.[1][2] While direct in vivo efficacy studies on this compound are not yet publicly available, its structural similarity to other biologically active fungal polyketides suggests potential pharmacological properties, including cytotoxic activity.[1][3] Studies on structurally related meroterpenoids have shown potent cytotoxic effects against human cancer cell lines, indicating a promising avenue for investigation into this compound's potential as an anti-cancer agent.[4] This document provides a detailed protocol for a biological assay to evaluate the cytotoxic activity of this compound and explores its hypothetical mechanism of action.
Principle
The proposed assay to determine the cytotoxic activity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[3] By measuring the absorbance of the dissolved formazan, the concentration at which this compound inhibits cell growth by 50% (IC50) can be determined.
Data Presentation
The following table summarizes hypothetical quantitative data from an MTT assay evaluating the cytotoxic effect of this compound on a human cancer cell line.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |
| 1 | 1.103 | 0.075 | 87.9 |
| 5 | 0.877 | 0.061 | 69.9 |
| 10 | 0.621 | 0.045 | 49.5 |
| 25 | 0.315 | 0.028 | 25.1 |
| 50 | 0.158 | 0.019 | 12.6 |
| 100 | 0.079 | 0.011 | 6.3 |
Table 1: Hypothetical Cytotoxic Activity of this compound. The data illustrates a dose-dependent decrease in cell viability upon treatment with this compound, with a calculated IC50 value of approximately 10 µM.
Experimental Protocols
MTT Assay for Cytotoxicity
Objective: To determine the concentration of this compound that inhibits the growth of a human cancer cell line by 50% (IC50).
Materials:
-
This compound (dissolved in a suitable solvent like DMSO)
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell line in appropriate conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.[4]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.[4]
-
Mandatory Visualizations
Caption: Workflow for determining the cytotoxic activity of this compound using the MTT assay.
Caption: Hypothetical ROS-mediated PI3K/Akt apoptotic pathway for this compound.
Discussion and Future Directions
The provided protocol offers a robust method for the initial screening of this compound's cytotoxic activity. While direct experimental data is currently limited, the potential for this compound to induce apoptosis through a ROS-mediated PI3K/Akt signaling pathway has been suggested based on studies of related compounds.[4] Future research should focus on validating this hypothetical mechanism. This could involve assays to measure reactive oxygen species (ROS) production, and western blotting to analyze the phosphorylation status of key proteins in the PI3K/Akt pathway. Further investigation into this compound's effects on other cancer-related pathways, such as those involved in cell cycle regulation and angiogenesis, is also warranted to fully elucidate its therapeutic potential.[1]
References
Application Notes and Protocols: Investigating the Mechanism of Action of Aspinonene
Introduction
Aspinonene is a fungal-derived polyketide metabolite produced by species of the genus Aspergillus, such as Aspergillus ochraceus and Aspergillus ostianus.[1][2] As a natural product with a unique chemical structure, this compound holds potential for biological activity.[1][3] However, comprehensive studies detailing its specific molecular targets and mechanism of action are not yet extensively available in the scientific literature.[3][4] This document provides a framework for researchers, scientists, and drug development professionals to investigate the potential mechanisms of action of this compound. The protocols and data presented herein are based on established methodologies in drug discovery and chemical biology, drawing comparisons with structurally or functionally similar natural products to guide future research.[3][5]
Hypothesized Mechanisms of Action
Based on the activities of similar natural products, two primary areas of investigation for this compound's mechanism of action are its potential anti-inflammatory and antifungal effects.[4][5]
1. Anti-inflammatory Activity via Modulation of NF-κB and MAPK Signaling Pathways
Many natural products exert anti-inflammatory effects by modulating key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5] It is hypothesized that this compound may inhibit these pathways, leading to a reduction in the production of pro-inflammatory mediators.[5]
-
NF-κB Pathway: This pathway is a central regulator of the inflammatory response.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to activate the transcription of pro-inflammatory genes.[7]
-
MAPK Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[8] These kinases can be activated by inflammatory stimuli and, in turn, can activate transcription factors involved in the inflammatory response.[9][10]
2. Antifungal Activity
Given its origin as a fungal secondary metabolite, this compound may possess antifungal properties.[4][11] A plausible, though hypothetical, target could be an enzyme within the ergosterol biosynthesis pathway, which is critical for the integrity of the fungal cell membrane.[3]
Experimental Protocols for Mechanism of Action Studies
Protocol 1: Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines a direct approach to identify the molecular targets of this compound by using the compound as a "bait" to capture its binding partners from cell lysates.[3]
Objective: To identify proteins that directly interact with this compound.
Methodology:
-
Probe Synthesis: Synthesize an this compound derivative with a linker arm suitable for immobilization on a solid support (e.g., agarose beads). A control with just the linker and beads should be prepared.
-
Cell Culture and Lysate Preparation:
-
Culture relevant cells (e.g., human macrophage cell line like RAW 264.7 for inflammation studies, or a fungal species like Saccharomyces cerevisiae for antifungal studies) to a sufficient density.[3]
-
Lyse the cells to extract the proteome, ensuring the preservation of protein integrity.
-
-
Affinity Capture:
-
Incubate the this compound-immobilized beads and control beads with the cell lysate to allow for binding.
-
Perform a series of washes with appropriate buffers to remove non-specifically bound proteins.[3]
-
-
Elution: Elute the specifically bound proteins from the beads using a denaturing buffer.[3]
-
Mass Spectrometry and Data Analysis:
-
Analyze the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins that are significantly enriched in the this compound pulldown compared to the control beads using database search algorithms.[3]
-
dot
Caption: Workflow for this compound target identification via AP-MS.[3]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify direct binding of a compound to its target protein within a cellular environment.[4]
Objective: To confirm the engagement of this compound with its putative target protein(s) in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
-
Analysis: A shift in the thermal stability of a protein in the presence of this compound indicates a direct binding interaction.[4]
Protocol 3: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).[5]
Objective: To determine if this compound inhibits NO production in an inflammatory cell model.
Methodology:
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) into 96-well plates at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production. Maintain a negative control group without LPS.[5]
-
Incubation: Incubate the plates for 24 hours.
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound and determine the IC50 value.
dot
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.[5]
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Gene Expression
This protocol measures how this compound affects the expression of genes involved in inflammation.
Objective: To determine the effect of this compound on the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-1β).[5]
Methodology:
-
Cell Treatment: Treat cells (e.g., macrophages) with this compound and/or LPS as described in Protocol 3.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qRT-PCR: Perform qRT-PCR using specific primers for the target genes and a reference gene (e.g., GAPDH).
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
dot
Caption: this compound's potential modulation of the MAPK signaling cascade.[5]
Protocol 5: Antifungal Susceptibility Testing (Microdilution Assay)
This protocol determines the minimum concentration of this compound required to inhibit the growth of a specific fungus.[4]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal strain.
Methodology:
-
Compound Dilution: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable fungal growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the target fungus (e.g., Candida albicans or Aspergillus fumigatus).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible fungal growth is observed.[4]
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison and interpretation.
Table 1: Hypothetical Anti-inflammatory Activity of this compound This table illustrates how to present data from the nitric oxide production and gene expression assays.
| Compound | Cell Line | Assay | Target | IC50 / Inhibition (%) |
| This compound | RAW 264.7 | NO Production | iNOS | Hypothetical Value (µM) |
| This compound | RAW 264.7 | qRT-PCR | TNF-α mRNA | Hypothetical % Inhibition @ X µM |
| This compound | RAW 264.7 | qRT-PCR | IL-6 mRNA | Hypothetical % Inhibition @ X µM |
| Dexamethasone | RAW 264.7 | NO Production | iNOS | Reference Value (µM) |
Table 2: Hypothetical Antifungal Activity of this compound This table provides a template for presenting results from antifungal susceptibility testing.
| Compound | Fungal Strain | Assay | MIC (µg/mL) |
| This compound | Candida albicans | Microdilution | Hypothetical Value |
| This compound | Aspergillus fumigatus | Microdilution | Hypothetical Value |
| Fluconazole | Candida albicans | Microdilution | Reference Value |
| Amphotericin B | Aspergillus fumigatus | Microdilution | Reference Value |
While the precise mechanism of action for this compound remains to be fully elucidated, this guide provides a comprehensive framework for its investigation.[3][4] By employing a combination of target identification strategies and bioassays focused on its potential anti-inflammatory and antifungal properties, researchers can systematically uncover the molecular basis for this compound's biological activities. The protocols and data presentation formats outlined here serve as a roadmap for future studies, which will be critical for evaluating its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Effects of Aspinonene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard cell-based assays to characterize the biological effects of Aspinonene, a fungal secondary metabolite. Due to the limited availability of published data on this compound, the protocols and expected outcomes are based on established methodologies for natural product screening and findings for structurally related compounds. The primary focus of these assays is to determine this compound's potential cytotoxic, pro-apoptotic, and antimicrobial activities.
Data Presentation: Summarized Quantitative Data
The following tables present hypothetical, yet representative, quantitative data for the biological activities of this compound. These values are intended to serve as a reference for expected outcomes when conducting the described experiments.
Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | This compound IC₅₀ (µM) |
| HeLa | Cervical Cancer | 48 | 12.5 ± 1.1 |
| A549 | Lung Cancer | 48 | 25.3 ± 2.4 |
| HepG2 | Liver Cancer | 48 | 18.9 ± 1.7 |
| MCF-7 | Breast Cancer | 48 | 32.1 ± 3.0 |
| A2780 | Ovarian Cancer | 48 | 8.7 ± 0.9 |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.
Table 2: Pro-Apoptotic Effect of this compound on HeLa Cells after 48h Treatment (Annexin V/PI Staining)
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Control) | 3.2 ± 0.4 | 1.8 ± 0.2 | 5.0 ± 0.6 |
| 5 | 10.5 ± 1.2 | 4.1 ± 0.5 | 14.6 ± 1.7 |
| 12.5 (IC₅₀) | 22.8 ± 2.5 | 10.3 ± 1.1 | 33.1 ± 3.6 |
| 25 | 35.1 ± 3.8 | 18.7 ± 2.0 | 53.8 ± 5.8 |
Table 3: Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive bacteria | 16 |
| Escherichia coli (ATCC 25922) | Gram-negative bacteria | 64 |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | 32 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of this compound that prevents visible growth of a microorganism.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
Cancer cell lines (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the highest concentration used for dilutions) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value from a dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3]
Materials:
-
HeLa cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed HeLa cells in 6-well plates and treat with various concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
HeLa cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours, then harvest.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI/RNase Staining Buffer. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Intracellular ROS Detection: DCFH-DA Assay
This assay measures the level of intracellular reactive oxygen species (ROS) using the fluorescent probe DCFH-DA.
Materials:
-
HeLa cells
-
This compound
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
Serum-free medium
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound for the desired time.
-
Probe Loading: Wash the cells with serum-free medium and incubate with DCFH-DA solution (typically 10-25 µM) for 30-60 minutes at 37°C.
-
Measurement: Wash the cells to remove excess probe. Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).
Western Blotting for Signaling Pathway Analysis
This technique is used to detect key proteins in signaling pathways potentially affected by this compound, such as PI3K/Akt and MAPK/ERK.[4][5]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine changes in protein phosphorylation.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.[6]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast)
-
This compound stock solution
-
Sterile 96-well microtiter plates
Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of this compound in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth.
Visualizations: Signaling Pathways and Workflows
Caption: Hypothetical ROS-mediated PI3K/Akt signaling pathway for this compound.
Caption: Workflow for assessing this compound's effects on cancer cells.
Caption: Broth microdilution workflow for determining the MIC of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assays of Aspinonene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene is a fungal secondary metabolite with a polyketide structure, isolated from Aspergillus species.[1] While its complete biological activity profile is not yet fully elucidated, preliminary studies on related compounds suggest potential cytotoxic and anticancer properties.[2] The mechanism of action for this compound is still under investigation, with some evidence pointing towards the induction of apoptosis through pathways like the ROS-mediated PI3K/Akt signaling cascade.[2] However, direct molecular targets of this compound remain largely uncharacterized.[3][4]
Given the critical role of protein tyrosine phosphatases (PTPs) as negative regulators in various signaling pathways implicated in cancer and other diseases, they represent a promising class of enzymes to investigate for potential inhibition by natural products like this compound.[5][6] Dysregulation of PTPs, such as PTP1B, SHP2, and TC-PTP, has been linked to tumorigenesis and metabolic disorders.[5][7][8] Therefore, evaluating the inhibitory activity of this compound against these key phosphatases could provide valuable insights into its mechanism of action and therapeutic potential.
These application notes provide detailed protocols for in vitro enzyme inhibition assays against three therapeutically relevant protein tyrosine phosphatases: PTP1B, SHP2, and TC-PTP. While there is currently no public data on the inhibitory effect of this compound on these specific enzymes, the following protocols offer a robust framework for researchers to conduct such investigations.
Hypothetical Data Presentation
To illustrate how quantitative data from these assays would be presented, the following tables summarize hypothetical inhibition data for this compound against the selected PTPs.
Table 1: Hypothetical Inhibitory Activity of this compound against Protein Tyrosine Phosphatases.
| Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |
| PTP1B | 5.2 ± 0.7 | Competitive | 2.8 ± 0.4 |
| SHP2 | 12.8 ± 1.5 | Non-competitive | 15.3 ± 2.1 |
| TC-PTP | 8.1 ± 0.9 | Mixed | 6.5 ± 0.7 (Kik) / 10.2 ± 1.1 (Kiv) |
Table 2: Hypothetical Kinetic Parameters for PTP Inhibition by this compound.
| Enzyme | Inhibitor | Vmax (µmol/min) | Km (µM) |
| PTP1B | None | 100 | 10 |
| This compound (5 µM) | 100 | 25 | |
| SHP2 | None | 80 | 15 |
| This compound (10 µM) | 40 | 15 | |
| TC-PTP | None | 120 | 20 |
| This compound (8 µM) | 70 | 35 |
Signaling Pathways and Experimental Workflows
Caption: Hypothetical inhibition of a PTP by this compound, leading to prolonged activation of a growth factor receptor signaling pathway.
Caption: A generalized experimental workflow for determining the in vitro inhibitory activity of this compound against a protein tyrosine phosphatase.
Experimental Protocols
Protocol 1: PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay measures the activity of PTP1B by detecting the production of p-nitrophenol (pNP) from the dephosphorylation of the substrate p-nitrophenyl phosphate (pNPP).[5]
Materials:
-
Recombinant human PTP1B
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
PTP1B assay buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM dithiothreitol (DTT).[9]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further prepare serial dilutions of this compound in the PTP1B assay buffer.
-
In a 96-well plate, add 10 µL of the this compound solution (or vehicle control) to each well.
-
Add 20 µL of PTP1B enzyme solution (1 µg/mL in assay buffer) to each well.[9]
-
Pre-incubate the plate at 37°C for 10 minutes to allow this compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 40 µL of 4 mM pNPP substrate solution to each well.[9]
-
The final reaction volume is brought to 200 µL with the assay buffer.
-
Incubate the plate at 37°C for 10 minutes.[10]
-
Measure the absorbance at 405 nm using a microplate reader.[5]
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value from the dose-response curve.
Protocol 2: SHP2 Inhibition Assay using a Fluorogenic Substrate
This fluorescence-based assay utilizes a substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) to measure SHP2 activity.[11][12] This method offers higher sensitivity compared to colorimetric assays.
Materials:
-
Recombinant human SHP2 (full-length, wild-type)
-
This compound
-
Dually phosphorylated IRS-1 peptide (for SHP2 activation)[13]
-
6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)
-
SHP2 assay buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% Triton X-100.[12]
-
Black, 384-well microplate
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 450 nm)[12]
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in the SHP2 assay buffer.
-
Activate SHP2 by pre-incubating 0.5 nM of the enzyme with 0.125 µM of the dually phosphorylated IRS-1 peptide at room temperature for 20 minutes.[11][12]
-
In a 384-well plate, add 5 µL of the this compound solution or vehicle control.
-
Add the activated SHP2 enzyme solution to each well.
-
Incubate the plate at room temperature for 60 minutes.[12]
-
Initiate the reaction by adding DiFMUP to a final concentration of 200 µM.[12]
-
Incubate at room temperature for 30 minutes.[12]
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[12]
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.
Protocol 3: TC-PTP Inhibition Assay (Malachite Green-based)
This colorimetric assay quantifies the release of free phosphate from a phosphopeptide substrate by TC-PTP, using Malachite Green reagent for detection.[14]
Materials:
-
Recombinant human TC-PTP
-
This compound
-
Phosphotyrosine peptide substrate
-
TC-PTP assay buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.[13]
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare serial dilutions of this compound in the TC-PTP assay buffer.
-
Add the this compound solutions or vehicle control to the wells of a 96-well plate.
-
Add the TC-PTP enzyme to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the phosphotyrosine peptide substrate.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the free phosphate released during the reaction.
-
Incubate for 10-15 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm.
-
Construct a phosphate standard curve to determine the amount of phosphate released.
-
Calculate the percentage of TC-PTP inhibition for each this compound concentration and determine the IC50 value.
Conclusion
The provided protocols offer a starting point for investigating the potential inhibitory effects of this compound on key protein tyrosine phosphatases. Given the limited information on the specific molecular targets of this compound, these assays can serve as a valuable screening platform. A multi-pronged approach, combining these in vitro enzymatic assays with cellular assays and computational modeling, will be crucial for elucidating the precise mechanism of action of this compound and unlocking its full therapeutic potential.[3] Further studies are warranted to explore the broader enzymatic inhibition profile of this promising natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a selective TC-PTP degrader for cancer immunotherapy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. TCPTP inhibition as a novel therapeutic strategy for esophageal squamous cell carcinoma: discovery and efficacy of COH29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 11. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Aspinonene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current scientific literature, there are no established and published methods for the total chemical synthesis of Aspinonene or its derivatives. This compound is a fungal secondary metabolite produced by Aspergillus ochraceus.[1][2] The primary method for obtaining this compound is through fermentation and extraction from this microorganism. This document provides detailed protocols for the biosynthesis and isolation of this compound, which is the necessary precursor for any subsequent derivatization. Additionally, it outlines potential synthetic strategies for creating this compound derivatives based on its chemical structure.
Introduction to this compound
This compound is a polyketide with a complex stereochemistry, identified as (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.[1] It is a secondary metabolite isolated from the fungus Aspergillus ochraceus.[1][2] While extensive biological data is not yet available, its structural similarity to other biologically active polyketides suggests potential therapeutic applications, making the synthesis of its derivatives a topic of interest for structure-activity relationship (SAR) studies.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol |
| Appearance | Colorless oil |
| Solubility | Soluble in methanol and chloroform |
(Data sourced from BenchChem)[1]
Biosynthesis and Isolation of this compound
The biosynthesis of this compound in Aspergillus ochraceus is closely related to that of aspyrone.[1][2] The pathway involves a polyketide synthase (PKS) that utilizes one acetyl-CoA and four malonyl-CoA units to create a linear pentaketide intermediate.[1][2] This intermediate undergoes a rearrangement and epoxidation to form a hypothetical bisepoxide, which is then reduced to yield this compound.[1][2] The concentration of dissolved oxygen during fermentation can influence the ratio of this compound to aspyrone produced.[1][2]
References
Aspinonene: A Promising Fungal Metabolite for Drug Discovery
Application Notes and Protocols for Researchers
Aspinonene, a polyketide natural product isolated from the fungus Aspergillus ochraceus, presents a unique chemical scaffold that holds potential as a lead compound in drug discovery.[1][2] While extensive biological activity data for this compound is still emerging, its structural relationship to other bioactive fungal metabolites suggests it may possess valuable therapeutic properties.[3][4] These application notes provide a comprehensive overview of this compound, including its physicochemical properties, proposed biosynthetic pathway, and detailed protocols for its investigation.
Physicochemical Properties
This compound is a C9 polyketide with the systematic IUPAC name (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.[2][5] Its fundamental properties are summarized below, providing a foundation for its synthesis and investigation of its biological interactions.[6]
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [5][6] |
| Molecular Weight | 188.22 g/mol | [5][6] |
| Appearance | Colorless oil | [2] |
| Solubility | Soluble in methanol and chloroform | [2] |
| CAS Number | 157676-96-5 | [2] |
Biosynthesis of this compound
The biosynthesis of this compound in Aspergillus ochraceus is closely linked to that of its co-metabolite, aspyrone.[1][7] The proposed pathway begins with a polyketide synthase (PKS) that assembles a linear pentaketide chain from one acetyl-CoA starter unit and four malonyl-CoA extender units.[1][2] This intermediate undergoes a significant rearrangement and subsequent epoxidation to form a crucial bisepoxide intermediate.[1][8] At this branch point, the metabolic fate is determined by the cellular redox state, which is influenced by the dissolved oxygen concentration during fermentation.[7][8] Under low oxygen conditions, a reduction reaction leads to the formation of this compound, while high oxygen levels favor an oxidation reaction to produce aspyrone.[7]
Potential Biological Activities and Therapeutic Targets
While there is a notable lack of published data specifically detailing the biological activity of this compound, studies on structurally related fungal polyketides provide a strong rationale for its investigation as a potential therapeutic agent.[2][9] Many fungal metabolites are known to exhibit cytotoxic, anti-inflammatory, and antimicrobial properties.[9][10]
The structural similarity of this compound to aspyrone and other C9 polyketides suggests that it may also possess antitumor effects.[3][9] For instance, some related compounds have demonstrated weak antitumor effects against various cancer cell lines.[9] A proposed mechanism for the cytotoxic effects of related compounds involves the induction of apoptosis through the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[4]
Experimental Protocols
The following protocols provide detailed methodologies for the isolation, purification, and biological evaluation of this compound.
Protocol 1: Isolation and Purification of this compound from Aspergillus ochraceus
This protocol is adapted from established methods for the extraction of fungal secondary metabolites.[9][11]
1. Fungal Culture and Fermentation:
-
Inoculate Aspergillus ochraceus (e.g., strain DSM-7428) on Potato Dextrose Agar (PDA) plates and incubate until sufficient growth is observed.[11]
-
Transfer the fungal culture to a liquid medium, such as Potato Dextrose Broth (PDB), in Erlenmeyer flasks.[11][12]
-
Incubate the liquid culture on a shaking incubator at 25°C and 150-200 rpm for 7-14 days.[12] For larger scale production, a bioreactor with controlled pH (3.5-4.5) and dissolved oxygen can be used.[9][12]
2. Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.[9][11]
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.[9][11]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[11]
-
Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.[11]
3. Purification:
-
Subject the crude extract to silica gel column chromatography.[9][11]
-
Elute the column with a suitable solvent system, such as a chloroform-methanol gradient (e.g., 9:1 v/v).[9]
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine the fractions containing pure this compound.[11]
-
For further purification, gel-permeation chromatography using Sephadex LH-20 with methanol as the eluent can be employed.[9]
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay is a standard method for evaluating the effect of a compound on cell viability and proliferation.[3][10]
1. Cell Culture:
-
Seed human cancer cell lines (e.g., HeLa, HL-60, K562) in 96-well plates at an appropriate density and allow them to adhere overnight.[9][10]
2. Compound Treatment:
-
Treat the cells with various concentrations of purified this compound for 24-72 hours.[10] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
3. MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[3]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[10]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This compound remains a molecule with largely untapped therapeutic potential.[6] The lack of comprehensive biological activity data presents a significant research opportunity.[3] The protocols and information provided herein offer a framework for researchers to explore the potential of this compound as a lead compound in drug discovery. Further investigation into its cytotoxic, anti-inflammatory, and antimicrobial properties is warranted to fully elucidate its therapeutic promise.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biosynthesis of this compound, a branched pentaketide produced by Aspergillus ochraceus, related to aspyrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Culturing Aspergillus ochraceus for Aspinonene Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cultivation of Aspergillus ochraceus to produce the polyketide secondary metabolite, aspinonene. These guidelines are intended for use in research and drug development settings.
Introduction
Aspergillus ochraceus, a filamentous fungus with wide natural distribution, is a notable producer of a diverse range of secondary metabolites, including polyketides, alkaloids, and peptides.[1] Among these, this compound has attracted scientific interest due to its unique chemical structure and potential biological activities, making it a candidate for further investigation in pharmaceutical and agrochemical research.[1] this compound is a pentaketide, synthesized from a five-unit polyketide chain.[2][3] Its biosynthesis is intricately linked to that of aspyrone, with the production of each being influenced by environmental factors, particularly dissolved oxygen levels.[2] This document outlines the key methodologies for the successful culture of A. ochraceus and the subsequent extraction and purification of this compound.
Data Presentation
Table 1: Recommended Media for Aspergillus ochraceus Cultivation
| Media Type | Composition | Purpose |
| Potato Dextrose Agar (PDA) | Potato Infusion, Dextrose, Agar | Inoculum preparation and routine culture maintenance.[2][4] |
| Czapek-Dox Agar/Broth | Sucrose, Sodium Nitrate, Dipotassium Phosphate, Magnesium Sulfate, Potassium Chloride, Ferrous Sulfate, Agar (for solid media) | Strain maintenance and fermentation for secondary metabolite production.[1][2] |
| Potato Dextrose Broth (PDB) | Potato Infusion, Dextrose | Seed culture preparation for inoculation of production media.[1] |
| Yeast Extract Sucrose (YES) Broth | Yeast Extract, Sucrose | Production culture for enhanced secondary metabolite yields.[1][5] |
Table 2: Optimized Fermentation Parameters for this compound Production
| Parameter | Optimal Range/Condition | Impact on this compound Production |
| Temperature | 25-30°C | Temperature significantly affects fungal growth and the expression of genes involved in secondary metabolism.[2] The optimal temperature for this compound production may differ from that for maximal biomass growth. |
| pH | 5.0 - 7.0 | The pH of the fermentation medium influences enzyme activity and nutrient uptake, thereby affecting this compound biosynthesis.[2] |
| Agitation | 150-200 rpm | Agitation influences nutrient and oxygen distribution in the culture. Higher agitation can increase dissolved oxygen, which may favor the production of aspyrone over this compound.[2] |
| Aeration (Dissolved Oxygen) | Low | Lower dissolved oxygen levels favor the reductive step in the biosynthetic pathway leading to this compound. Higher oxygen levels promote the oxidative pathway to aspyrone.[1][2][6] |
| Incubation Time | 10-14 days | This compound is a secondary metabolite, and its production typically commences during the stationary phase of fungal growth.[2][6] |
Table 3: Illustrative Impact of Global Regulators on Polyketide Production in A. ochraceus
This table demonstrates the significant role of global regulatory proteins on the production of ochratoxin A, another polyketide from A. ochraceus, providing a model for understanding the regulation of this compound.
| Gene Deletion | Ochratoxin A Production (µg/cm²) - Dark Condition | Fold Reduction (Approx.) | Downregulation of Secondary Metabolite Backbone Genes |
| Wild-Type | 7 | - | - |
| ΔlaeA | <0.02 | >350 | 81.6% of differentially expressed backbone genes were downregulated.[6][7] |
| ΔveA | <0.02 | >350 | Drastic reduction in OTA biosynthetic gene expression.[6] |
| ΔvelB | <0.02 | >350 | Significant downregulation of OTA biosynthetic genes.[6] |
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Strain Maintenance: Maintain cultures of Aspergillus ochraceus on Czapek-Dox agar slants at 28°C for 7 days until sporulation is observed.[1] For long-term storage, keep the slants at 4°C.[1]
-
Spore Suspension: Prepare a spore suspension by adding 10 mL of sterile 0.85% saline solution containing 0.1% Tween 80 to a mature agar slant.[1] Gently scrape the surface with a sterile loop to dislodge the spores.[1]
-
Spore Counting: Determine the spore concentration using a hemocytometer. Adjust the concentration to approximately 1 x 10⁷ spores/mL with sterile saline solution.[2]
-
Seed Culture: Transfer the spore suspension to a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB).[1]
-
Incubation: Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 3-4 days to obtain a vegetative mycelial inoculum.[1]
Protocol 2: Fermentation for this compound Production
-
Production Medium: Prepare the desired production medium (e.g., Yeast Extract Sucrose broth) in 1 L Erlenmeyer flasks, each containing 500 mL of medium.[1] Sterilize by autoclaving.
-
Inoculation: Inoculate the production medium with the seed culture at a ratio of 5-10% (v/v).[1]
-
Incubation: Incubate the flasks at 25-28°C on a rotary shaker at 150-200 rpm for 10-14 days.[2] To favor this compound production, consider reducing the agitation speed to lower the dissolved oxygen concentration.[2]
-
Monitoring: Monitor the pH of the culture periodically and adjust if necessary to maintain it within the optimal range of 5.0-7.0.[2]
Protocol 3: Extraction and Purification of this compound
-
Biomass Separation: After the incubation period, separate the fungal biomass from the culture broth by vacuum filtration through cheesecloth or by centrifugation.[1][2]
-
Broth Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separating funnel.[1] Pool the organic layers.
-
Mycelia Extraction (Optional but Recommended): Homogenize the collected mycelia and extract them three times with a mixture of chloroform and methanol (2:1, v/v).[1] Filter the extract to remove cell debris.[1]
-
Concentration: Combine the organic extracts from the broth and mycelia. Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.[1]
-
Storage: Store the dried crude extract at -20°C until further purification.[8]
-
Chromatographic Purification:
-
Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a stepwise gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate.[1]
-
Preparative HPLC: For final purification, use a C18 reverse-phase column with a suitable mobile phase gradient (e.g., a linear gradient of acetonitrile in water).[1][8] Collect the fractions corresponding to the this compound peak based on retention time from analytical runs.[1]
-
-
Purity Check: Assess the purity of the final product using analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain purified this compound.[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus [frontiersin.org]
- 4. Light regulation of secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering of Global Transcriptional Regulators (GTRs) in Aspergillus for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Requirement of LaeA, VeA, and VelB on Asexual Development, Ochratoxin A Biosynthesis, and Fungal Virulence in Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Requirement of LaeA, VeA, and VelB on Asexual Development, Ochratoxin A Biosynthesis, and Fungal Virulence in Aspergillus ochraceus [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aspinonene Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the fermentation conditions for Aspinonene yield from Aspergillus ochraceus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production often low in culture?
A1: this compound is a fungal secondary metabolite, specifically a branched pentaketide, produced by Aspergillus ochraceus.[1] The biosynthesis of secondary metabolites like this compound is highly sensitive to environmental and nutritional cues.[1] Consequently, suboptimal culture conditions frequently lead to low yields. Factors such as nutrient availability, pH, temperature, and aeration can significantly impact the metabolic pathways responsible for this compound production.[1] Often, the conditions that promote rapid fungal growth (high biomass) are not the same as those that trigger robust secondary metabolite production.[1]
Q2: What is the general strategy to enhance this compound production?
A2: The primary strategy for enhancing this compound yield is the systematic optimization of fermentation parameters.[1] This involves adjusting the composition of the culture medium, with a particular focus on the carbon-to-nitrogen (C:N) ratio, and controlling physical parameters like pH, temperature, and dissolved oxygen levels.[1] A methodical approach, such as varying one factor at a time or employing statistical designs like Response Surface Methodology (RSM), is often effective in identifying the optimal conditions for this compound synthesis.[1]
Q3: How does dissolved oxygen concentration influence this compound yield?
A3: Dissolved oxygen (DO) is a critical factor in this compound production because its biosynthetic pathway is closely linked to that of a related compound, aspyrone.[1][2] Lower dissolved oxygen levels tend to favor the production of this compound, while higher DO concentrations promote the formation of aspyrone.[1][2] This is because the final step in the biosynthesis of these two molecules from a common intermediate is a reduction to this compound and an oxidation to aspyrone.[2][3] Therefore, controlling aeration and agitation to maintain a lower DO level is a key strategy to enhance this compound yield.[1]
Q4: In which growth phase is this compound production typically highest?
A4: The production of secondary metabolites like this compound is often highest during the stationary phase of fungal growth.[1] During the initial logarithmic (exponential) growth phase, the fungus prioritizes the accumulation of biomass.[1] As nutrient levels become depleted and the growth rate slows down, the fungal metabolism often shifts towards the production of secondary metabolites.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound production from Aspergillus ochraceus fermentation.
Problem 1: Poor or No Growth of Aspergillus ochraceus
-
Possible Cause: Contamination of the culture.
-
Solution: Ensure strict aseptic techniques are used throughout the inoculation and fermentation process. Check the purity of the inoculum stock.
-
-
Possible Cause: Inappropriate medium composition or pH.
-
Solution: Verify the composition of the growth medium and adjust the initial pH to the optimal range for A. ochraceus (typically 5.0-7.0). Ensure all essential nutrients are present.
-
-
Possible Cause: Incorrect incubation temperature.
-
Solution: Confirm that the incubator is maintaining the optimal growth temperature for the species (around 25-28°C).
-
Problem 2: Good Fungal Growth, but Low or No this compound Yield
-
Possible Cause: Sub-optimal fermentation conditions for secondary metabolism.
-
Possible Cause: Incorrect medium for secondary metabolite production.
-
Solution: Switch to a production medium known to induce secondary metabolism. This may differ from the optimal growth medium. The "One Strain, Many Compounds" (OSMAC) approach, which involves systematically varying media components, can be employed to identify optimal conditions.
-
-
Possible Cause: Degradation of this compound.
-
Solution: Check the stability of this compound under your extraction and storage conditions. It may be sensitive to pH, temperature, or light.
-
-
Possible Cause: High dissolved oxygen favoring aspyrone production.
Problem 3: Difficulty in Purifying this compound
-
Possible Cause: Co-elution with other compounds.
-
Solution: Employ a different chromatographic stationary phase or a more selective solvent system. Consider using preparative High-Performance Liquid Chromatography (HPLC) for final purification.
-
-
Possible Cause: Low concentration in the crude extract.
-
Solution: Concentrate the crude extract before purification. Consider scaling up the fermentation to obtain more starting material.
-
Data Presentation
The following tables summarize the expected effects of key fermentation parameters on this compound yield. The quantitative data presented is illustrative and based on general principles of fungal secondary metabolite production, as specific quantitative data for this compound is limited in the public domain.
Table 1: Effect of Media Composition on this compound Yield
| Medium Type | Carbon Source | Nitrogen Source | Expected this compound Yield (mg/L) |
| Minimal Medium | Glucose | Ammonium Nitrate | 10-20 |
| Rich Medium | Sucrose | Yeast Extract | 50-80 |
| Complex Medium | Malt Extract | Peptone | 80-120 |
| Optimized Medium | Glycerol | Sodium Nitrate | 150-200 |
Table 2: Effect of Fermentation Parameters on this compound Yield
| Parameter | Range | Optimal | Expected this compound Yield (mg/L) |
| Temperature (°C) | 20-35 | 25-28 | 120-180 |
| pH | 4.0-8.0 | 5.5-6.5 | 100-160 |
| Agitation (rpm) | 100-250 | 150-180 | 130-190 |
| Dissolved Oxygen (%) | 5-50 | 10-20 | 150-220 |
| Fermentation Time (days) | 5-20 | 12-16 | 180-250 |
Experimental Protocols
1. Fermentation Protocol for this compound Production
-
Inoculum Preparation:
-
Grow Aspergillus ochraceus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is abundant.
-
Harvest spores by adding a sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).
-
-
Fermentation:
-
Prepare the production medium (e.g., Czapek-Dox broth supplemented with yeast extract and peptone).
-
Autoclave the medium and allow it to cool to room temperature.
-
Inoculate the medium with the prepared spore suspension to a final concentration of 1 x 10^5 spores/mL.
-
Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 150-200 rpm) for 10-14 days.
-
Monitor and adjust pH as necessary. For controlled dissolved oxygen experiments, use a bioreactor equipped with a DO probe and control system, manipulating agitation and aeration rates to maintain the desired setpoint.[5][6][7]
-
2. This compound Extraction Protocol
-
Separation of Biomass: After the desired fermentation time, harvest the culture broth. Separate the fungal biomass from the broth by filtration through cheesecloth or centrifugation.
-
Liquid-Liquid Extraction: Extract the cell-free supernatant with an equal volume of a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Repeat the extraction process three times to ensure complete recovery of this compound.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.
3. HPLC Quantification of this compound
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before injection.
-
HPLC System: A High-Performance Liquid Chromatograph with a UV or photodiode array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Quantification: Create a calibration curve using a purified this compound standard of known concentrations.
Visualizations
Caption: Experimental workflow for optimizing this compound fermentation.
Caption: Signaling pathways regulating secondary metabolism in Aspergillus.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of the polyketide synthase gene (pksL1) required for aflatoxin biosynthesis in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of dissolved oxygen on fungal morphology and process rheology during fed-batch processing of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Aspinonene Extraction & Analysis
Welcome to the Aspinonene Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of this compound extraction from biomass.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a fungal secondary metabolite belonging to the polyketide family.[1][2] It was first isolated from the fungus Aspergillus ochraceus.[2][3] Its chemical formula is C₉H₁₆O₄ and it has a molecular weight of 188.22 g/mol .[3][4]
Q2: What is the general workflow for producing and extracting this compound in a laboratory setting?
The production of this compound involves the fermentation of Aspergillus ochraceus in a suitable liquid medium to allow for fungal growth and the production of secondary metabolites. Following fermentation, this compound is extracted from the culture broth and/or the fungal mycelia, and then purified using chromatographic techniques.[5]
Q3: My Aspergillus ochraceus culture is growing well, but I am not detecting any this compound. What are the potential issues?
Several factors can lead to poor or no this compound production despite good fungal growth:
-
Culture Age: The production of secondary metabolites like this compound often occurs during the stationary phase of fungal growth. Ensure that your culture has reached this phase.[5]
-
Medium Composition: The composition of the culture medium is critical. The sources of carbon and nitrogen, as well as the presence of trace elements, can significantly impact the synthesis of polyketides.[5]
-
Aeration and Agitation: Oxygen availability is a key parameter. The biosynthesis of this compound is closely related to that of aspyrone, another metabolite. The dissolved oxygen concentration during fermentation can influence the ratio of these two compounds, with higher oxygen levels favoring the production of aspyrone.[3][6][7]
Q4: I am detecting this compound, but the yield is very low. How can I improve it?
To increase the yield of this compound, optimizing the fermentation parameters is crucial. Consider the following adjustments:
-
Medium Optimization: Systematically vary the concentrations of carbon and nitrogen sources in your culture medium.[5]
-
Process Parameters: Experiment with adjusting the pH, temperature, agitation speed, and aeration rate. A Design of Experiments (DOE) approach can be an efficient way to identify the optimal conditions.[5]
-
Elicitors: The addition of small molecules, known as elicitors, can sometimes trigger or enhance the production of secondary metabolites.[5]
Q5: How can I purify this compound from the crude extract?
A common method for purifying this compound from a crude extract is through chromatographic techniques.[5]
-
Solvent Extraction: Initially, use a water-immiscible organic solvent such as ethyl acetate or dichloromethane to extract the compounds from the filtered culture broth.[5]
-
Column Chromatography: The resulting crude extract can be subjected to column chromatography, for example, using silica gel with a gradient of solvents of increasing polarity to separate this compound from other metabolites.[3][5]
-
High-Performance Liquid Chromatography (HPLC): For further purification, HPLC can be employed.[5]
Troubleshooting Guides
Low or No this compound Yield
| Issue | Possible Cause | Recommended Solution |
| No or poor growth of Aspergillus ochraceus | Inappropriate medium composition or pH. | Verify the composition of the growth medium and adjust the pH to the optimal range for A. ochraceus. |
| Incorrect incubation temperature. | Ensure the incubator is set to the optimal growth temperature for the species. | |
| Contamination. | Check for the presence of other microorganisms that could be inhibiting the growth of A. ochraceus. | |
| Good growth, but low or no this compound yield | Sub-optimal fermentation conditions. | Optimize aeration, agitation, and incubation time. Secondary metabolite production is often favored in specific growth phases.[5] |
| Incorrect medium for secondary metabolism. | Switch to a production medium known to induce secondary metabolite synthesis, which may differ from the optimal growth medium.[5] | |
| High dissolved oxygen favoring aspyrone production. | To favor this compound production, maintain lower dissolved oxygen levels by adjusting the agitation and aeration rates in the bioreactor.[7] |
Extraction and Purification Issues
| Issue | Possible Cause | Recommended Solution |
| Formation of emulsion during liquid-liquid extraction | High concentration of surfactant-like compounds (e.g., phospholipids, proteins) in the sample.[8] | Gently swirl instead of vigorously shaking the separatory funnel to reduce agitation.[8] Centrifugation can also help to break the emulsion.[8] The addition of a small amount of a different organic solvent can also be effective.[8] |
| Difficulty in purifying this compound | Co-elution with other compounds. | Use a different chromatographic stationary phase or a more selective solvent system. Preparative HPLC can also be considered for better separation.[5] |
| Low concentration in the crude extract. | Concentrate the crude extract before purification. Consider increasing the scale of the fermentation to obtain more starting material.[5] | |
| Degradation of this compound. | Check the stability of this compound under your extraction and storage conditions.[5] For long-term storage, solid this compound should be kept at -20°C.[9] |
Data Presentation
Table 1: this compound Yield with Various Extraction Solvents
The following table summarizes the hypothetical yield of this compound from a 1-liter culture of Aspergillus ochraceus using different extraction solvents. This data can serve as a guide for optimizing extraction efficiency.[1]
| Extraction Solvent | Solvent Volume (mL) | Number of Extractions | Crude Extract Yield (mg) | Purified this compound Yield (mg) | Purity (%) |
| Ethyl Acetate | 500 | 3 | 150 | 45 | 95 |
| Dichloromethane | 500 | 3 | 120 | 35 | 92 |
| Chloroform | 500 | 3 | 135 | 40 | 94 |
| Butanol | 500 | 3 | 100 | 28 | 88 |
Experimental Protocols
Protocol 1: Fungal Culture and Fermentation for this compound Production
This protocol details the cultivation of Aspergillus ochraceus for the production of this compound.[1]
Materials:
-
Aspergillus ochraceus strain
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile distilled water
-
Incubator
-
Shaking incubator
-
Erlenmeyer flasks (250 mL and 2 L)
Procedure:
-
Spore Suspension Preparation: Harvest spores from a PDA plate by adding 10 mL of sterile distilled water and gently scraping the surface with a sterile loop.[1]
-
Seed Culture: Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with the spore suspension to a final concentration of approximately 1 x 10⁶ spores/mL. Incubate at 28°C on a rotary shaker at 150 rpm for 3 days.[1]
-
Production Culture: Inoculate 1 L of PDB in a 2 L Erlenmeyer flask with 50 mL of the seed culture.[1]
Protocol 2: Liquid-Liquid Extraction of this compound
This protocol describes the extraction of this compound from the fungal culture broth.[1]
Materials:
-
Fungal culture broth
-
Ethyl acetate
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Extraction: Transfer the culture broth to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate. Collect the organic (upper) layer.[1]
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate (500 mL each time).[1]
-
Drying and Concentration: Combine all the organic extracts. Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water. Filter the dried extract to remove the sodium sulfate. Concentrate the filtrate to dryness using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.[1]
Protocol 3: Purification of this compound by Column Chromatography
This protocol details the purification of this compound from the crude extract using silica gel column chromatography.[1]
Materials:
-
Crude extract
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Test tubes
-
TLC plates
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.[1]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). Carefully load the dissolved sample onto the top of the silica gel column.[1]
-
Elution: Begin elution with a non-polar solvent system, such as 95:5 (v/v) hexane:ethyl acetate. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, 80:20 hexane:ethyl acetate).[1]
-
Fraction Collection and Analysis: Collect fractions of the eluate in test tubes. Monitor the separation by spotting the collected fractions on a TLC plate.[1]
-
Final Concentration: Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain purified this compound.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting Aspinonene instability in solution
Welcome to the Technical Support Center for Aspinonene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable use and handling of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[1] For biological assays, it is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in an aqueous buffer or cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: How should I store this compound solutions to ensure stability?
A2: For long-term storage, solid this compound should be kept at -20°C, where it is reported to be stable for at least one year.[1] Once reconstituted in a solvent like DMSO or methanol, it is crucial to prepare single-use aliquots to minimize freeze-thaw cycles. These aliquots should be stored at -20°C and protected from light to prevent degradation.[1]
Q3: I'm observing a decrease in the biological activity of my this compound solution over time. What could be the cause?
A3: A decline in biological activity can stem from several factors:
-
Improper Storage: Exposure to temperatures above -20°C, multiple freeze-thaw cycles, and light exposure can accelerate the degradation of this compound.
-
Solvent Quality: The purity and water content of the solvent are critical. Use high-purity, anhydrous solvents to prepare stock solutions.
-
pH-mediated Degradation: The epoxide group in this compound's structure is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[2][3][4][5] It is recommended to maintain solutions at a neutral pH unless the experimental protocol requires otherwise.
-
Oxidation: The polyene-like structure of this compound may be prone to oxidative degradation.[6][7] Avoid prolonged exposure to air and consider using degassed solvents for sensitive experiments.
-
Adsorption to Plastics: this compound may adsorb to the surface of standard laboratory plastics, leading to a decrease in the effective concentration.[8] Using low-adhesion polypropylene or glass vials for storage and dilution can mitigate this issue.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, based on its chemical structure, several potential degradation routes can be inferred:
-
Hydrolysis: The epoxide ring is susceptible to ring-opening via hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of a diol.[2][3][4][5]
-
Oxidation: The double bonds in the hexene chain are potential sites for oxidative cleavage or epoxidation.[6][7]
-
Thermal Degradation: Elevated temperatures can lead to a variety of decomposition reactions.[9][10]
Troubleshooting Guide: this compound Instability in Solution
This guide provides a systematic approach to troubleshooting common issues related to the stability of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound stock solution | 1. Prepare fresh stock solutions of this compound from solid material. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Store stock solutions at -20°C or lower and protect from light. |
| Instability in aqueous experimental media | 1. Minimize the time this compound is in aqueous solution before use. 2. Prepare dilutions immediately before adding to the experimental system. 3. Verify the pH of the final solution and adjust to neutral if necessary and compatible with the experiment. | |
| Adsorption to labware | 1. Use low-adhesion polypropylene or glass tubes and plates. 2. Pre-rinsing glassware with the experimental buffer may help to saturate non-specific binding sites. | |
| Appearance of unknown peaks in HPLC or LC-MS analysis | Formation of degradation products | 1. Review storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, extreme pH, or high temperatures). 2. Use LC-MS/MS to identify the mass of the unknown peaks and deduce potential degradation pathways (e.g., hydrolysis, oxidation).[11][12][13][14][15] |
| Contamination | 1. Ensure the purity of solvents and reagents. 2. Clean all glassware and equipment thoroughly. | |
| Precipitation of this compound in aqueous solution | Poor solubility | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed the tolerance of the experimental system. 2. Gently warm the solution and vortex to aid dissolution, but avoid excessive heat. |
Data on this compound Stability
Due to the limited publicly available stability data for this compound, the following table provides hypothetical data based on the known reactivity of similar chemical moieties. This information should be used as a guideline for experimental design, and it is highly recommended that researchers perform their own stability assessments for their specific experimental conditions.
| Condition | Parameter | Value | Expected Stability (t½) | Potential Degradation Products |
| pH | 4.0 (Aqueous Buffer) | 25°C | Hours | Diol (from epoxide hydrolysis) |
| 7.0 (Aqueous Buffer) | 25°C | Days | Minimal degradation | |
| 9.0 (Aqueous Buffer) | 25°C | Hours | Diol (from epoxide hydrolysis) | |
| Temperature | 4°C (in DMSO) | - | Weeks to Months | Minimal degradation |
| 25°C (in DMSO) | - | Days to Weeks | Oxidative and hydrolytic products | |
| 37°C (in Aqueous Buffer, pH 7.4) | - | Hours to Days | Hydrolytic and oxidative products | |
| Solvent | DMSO | -20°C | > 1 year | Minimal degradation |
| Methanol | -20°C | Months | Potential for trans-esterification over long periods | |
| Aqueous Buffer (pH 7.4) | 4°C | Days | Hydrolytic products |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound in a given solution over time using High-Performance Liquid Chromatography (HPLC).[16][17][18][19][20]
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, methanol)
-
Aqueous buffer of desired pH
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in the chosen organic solvent.
-
Dilute the stock solution to the final test concentration (e.g., 100 µg/mL) in the aqueous buffer or solvent to be tested.
-
Divide the solution into aliquots in sealed, light-protected vials for each time point.
-
Store the aliquots under the desired temperature conditions.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Prepare the mobile phase. A common starting point is a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Example Gradient: 5% B to 95% B over 20 minutes.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength where this compound has significant absorbance (this may need to be determined by a UV scan).
-
At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), inject a sample aliquot onto the HPLC.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Protocol 2: Identification of this compound Degradation Products by LC-MS
This protocol provides a general workflow for identifying potential degradation products of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12][13][14][15]
Materials:
-
Degraded this compound sample (from a stability study)
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column suitable for LC-MS
-
LC-MS grade solvents (e.g., acetonitrile, water, methanol)
-
Formic acid or ammonium formate (for mobile phase modification)
Procedure:
-
Sample Preparation:
-
Dilute the degraded this compound sample to a suitable concentration for LC-MS analysis (typically in the low µg/mL range).
-
-
LC-MS Analysis:
-
Use a similar chromatographic method as described in the HPLC protocol, ensuring the mobile phase is compatible with the MS detector (e.g., using volatile buffers like ammonium formate instead of non-volatile phosphates).
-
Set the mass spectrometer to acquire data in both positive and negative ion modes to maximize the chances of detecting all components.
-
Perform a full scan analysis to obtain the mass-to-charge ratio (m/z) of the parent this compound and any new peaks that appear in the chromatogram of the degraded sample.
-
Perform tandem MS (MS/MS) analysis on the parent this compound and the new peaks to obtain fragmentation patterns.
-
-
Data Analysis:
-
Compare the chromatograms of the initial (t=0) and degraded samples to identify new peaks.
-
Determine the molecular weight of the potential degradation products from their m/z values.
-
Propose structures for the degradation products by analyzing their fragmentation patterns and comparing them to the fragmentation of the parent this compound. For example, an increase in mass of 18 Da may suggest hydrolysis of the epoxide.
-
Visualizations
Hypothetical Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for troubleshooting this compound instability.
Hypothetical Signaling Pathways Modulated by this compound
Given that many natural products, including polyketides, exhibit anti-inflammatory and anti-cancer properties, this compound may modulate key signaling pathways involved in these processes.[8][21][22][23][24] The following diagram illustrates a hypothetical mechanism of action where this compound could inhibit pro-inflammatory and pro-survival pathways.
Caption: Hypothetical inhibition of pro-inflammatory signaling by this compound.
References
- 1. adipogen.com [adipogen.com]
- 2. Specific effects of chloride ion on epoxide hydrolysis. The pH-dependence of the rates and mechanisms for the hydrolysis of indene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Oxidative degradation of cis- and trans-1,4-polyisoprenes and vulcanized natural rubber with enzyme-mediator systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 13. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. openaccessjournals.com [openaccessjournals.com]
- 20. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Natural products modulating MAPK for CRC treatment: a promising strategy [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 24. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aspinonene Stability and Degradation
This technical support center is designed for researchers, scientists, and drug development professionals working with Aspinonene. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and potential degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions to ensure the stability of this compound?
For long-term storage, solid this compound should be kept at -20°C, where it has been reported to be stable for at least one year.[1] Once this compound is dissolved in a solvent, such as DMSO or methanol, the resulting solution should be divided into aliquots and stored at -20°C, protected from light to minimize degradation.[1]
Q2: I've noticed a decrease in the biological activity of my this compound sample over time. What could be the reason for this?
A reduction in the activity of your this compound sample is likely due to chemical degradation. Several factors can contribute to this:
-
Improper Storage: Exposure to temperatures above the recommended -20°C, repeated freeze-thaw cycles, and exposure to light can accelerate the degradation process.[1]
-
Solvent Instability: The stability of this compound can be solvent-dependent. It is crucial to use high-purity, anhydrous solvents for reconstitution.[1]
-
Presence of Contaminants: Contaminants present in the solvent or on laboratory equipment may catalyze degradation reactions.[1]
-
Adsorption to Surfaces: this compound may adsorb to the surfaces of certain plastics, leading to a decrease in the effective concentration and, consequently, its observed activity. The use of low-adsorption microplates and tubes is recommended to mitigate this.[1]
Q3: How can I determine if my this compound solution has degraded?
The stability of an this compound solution can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The appearance of new peaks or a decrease in the peak area corresponding to this compound over time are indicative of degradation.[1]
Troubleshooting Guide: Suspected this compound Degradation
If you suspect that your this compound sample has degraded, follow these troubleshooting steps:
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity | Degradation of this compound. | - Prepare a fresh stock solution from solid this compound that has been stored correctly. - Assess the stability of your current solution using HPLC or LC-MS.[1] |
| Adsorption to plasticware. | - Use low-adsorption tubes and plates for storing and handling this compound solutions.[1] | |
| Appearance of extra peaks in HPLC/LC-MS analysis | Chemical degradation of this compound. | - Review storage conditions (temperature, light exposure). - Ensure the use of high-purity, anhydrous solvents. - Prepare fresh solutions and re-analyze. |
| Inconsistent experimental results | Instability of this compound in the experimental buffer or medium. | - Perform a stability study of this compound in the specific buffer or medium under your experimental conditions (time, temperature). |
This compound Stability Data
| Formulation | Storage Condition | Reported Stability |
| Solid | -20°C | At least 1 year[1] |
| In Solution (e.g., DMSO, Methanol) | -20°C, protected from light | Aliquoting is recommended to avoid repeated freeze-thaw cycles[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Before opening, allow the vial of solid this compound to warm to room temperature to prevent moisture condensation.
-
Add the required volume of anhydrous, high-purity DMSO or methanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution of the compound.
-
Dispense the stock solution into small-volume, amber-colored, low-adsorption tubes for storage.
-
Store the aliquots at -20°C.[1]
Protocol 2: HPLC-Based Stability Assessment
This protocol allows for the monitoring of this compound stability in a specific solvent or buffer over time.
-
Sample Preparation:
-
Prepare a fresh solution of this compound at a known concentration (e.g., 100 µM) in the desired test solvent or buffer.
-
Divide this solution into multiple aliquots, one for each time point to be analyzed (e.g., 0, 2, 4, 8, 24 hours).[1]
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A reversed-phase C18 column is commonly used for the separation of this compound.[2]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid), can be optimized for good separation.
-
Injection: At each designated time point, inject an aliquot of the this compound solution into the HPLC system.
-
Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Measure the peak area of the this compound peak at each time point.
-
A decrease in the peak area of this compound over time indicates degradation.
-
The appearance and increase in the area of new peaks suggest the formation of degradation products.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Aspinonene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming low yields in Aspinonene synthesis. The information primarily focuses on the biosynthetic production of this compound via fermentation of Aspergillus ochraceus, as information on its total chemical synthesis is not widely available in published literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield often low?
This compound is a polyketide natural product, specifically a branched pentaketide, produced by the fungus Aspergillus ochraceus. As a secondary metabolite, its production is highly sensitive to culture conditions. Low yields can be attributed to a variety of factors, including nutrient availability, pH, temperature, and aeration. Often, the optimal conditions for fungal growth (biomass accumulation) do not align with the conditions required for robust secondary metabolite production.
Q2: What is the general strategy for improving this compound yield?
The primary approach to enhancing this compound production involves the systematic optimization of fermentation parameters. This includes fine-tuning the composition of the culture medium, with a particular focus on the carbon-to-nitrogen (C:N) ratio, and precisely controlling physical parameters such as pH, temperature, and dissolved oxygen levels. A methodical approach, such as varying one factor at a time or employing statistical methods like Response Surface Methodology (RSM), is often effective.
Q3: How does dissolved oxygen concentration impact this compound yield?
Dissolved oxygen (DO) is a critical factor in this compound biosynthesis. The biosynthetic pathway of this compound is closely linked to that of another metabolite, aspyrone. Lower dissolved oxygen levels have been shown to favor the production of this compound, whereas higher DO concentrations tend to increase the yield of aspyrone. Therefore, managing aeration and agitation to maintain a lower DO level is a key strategy for maximizing this compound production.
Q4: Is there an optimal growth phase for this compound production?
Yes, the production of this compound, like many secondary metabolites, is typically highest during the stationary phase of fungal growth. During the initial logarithmic (exponential) growth phase, the fungus prioritizes the accumulation of biomass. As nutrient levels become limited and the growth rate slows, the fungal metabolism often shifts towards the production of secondary metabolites.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or poor growth of Aspergillus ochraceus | Culture contamination | Use strict aseptic techniques and verify the purity of the inoculum. |
| Inappropriate medium composition or pH | Verify the composition of the growth medium and adjust the pH to the optimal range for A. ochraceus (typically around 5.0-7.0). | |
| Incorrect incubation temperature | Ensure the incubator is set to the optimal growth temperature for the species, experimenting with temperatures in the range of 25-30°C. | |
| Good biomass, but low or no this compound yield | Sub-optimal fermentation conditions | Optimize aeration, agitation, and incubation time. Secondary metabolite production is often favored in specific growth phases. |
| Incorrect medium for secondary metabolism | Switch to a production medium known to induce secondary metabolite synthesis, which may differ from the optimal growth medium. | |
| Degradation of this compound | Check the stability of this compound under your extraction and storage conditions. | |
| High dissolved oxygen favoring aspyrone production | Reduce aeration and/or agitation speed to lower the dissolved oxygen concentration. | |
| Suboptimal harvest time | Conduct a time-course experiment to identify the point of maximum this compound concentration. | |
| Inconsistent this compound yields | Inoculum variability | Standardize your inoculum preparation, using spores from a culture of a consistent age and quantifying spore concentration. |
| Genetic instability of the fungal strain | Maintain a stock of the high-yielding strain and avoid excessive sub-culturing. Periodically re-isolate single-spore colonies. | |
| Difficulty in purifying this compound | Co-elution with other compounds | Use a different chromatographic stationary phase or a more selective solvent system. Consider using preparative HPLC. |
| Low concentration in the crude extract | Concentrate the crude extract before purification or increase the scale of the fermentation. |
Data Presentation
Table 1: Hypothetical Data on the Effect of Dissolved Oxygen on this compound and Aspyrone Production. This data illustrates a potential scenario where moderate dissolved oxygen is optimal for this compound production, while higher levels may shift the biosynthetic pathway towards Aspyrone.
| Condition | Dissolved Oxygen Level | This compound Yield (mg/L) | Aspyrone Yield (mg/L) | Biomass (g/L) |
| A | Low | 35 | 10 | 16 |
| B | Moderate | 50 | 25 | 18 |
| C | High | 15 | 70 | 17 |
Experimental Protocols
Protocol 1: Small-Scale Production of this compound in Shake Flasks
-
Inoculum Preparation: a. Grow Aspergillus ochraceus on a potato dextrose agar (PDA) plate for 7-10 days at 25°C. b. Aseptically transfer a small piece of the mycelial mat to a 250 mL flask containing 50 mL of seed culture medium (e.g., potato dextrose broth). c. Incubate at 25°C with shaking at 150 rpm for 3-4 days.
-
Fermentation: a. Inoculate a 1 L flask containing 400 mL of production medium with 40 mL of the seed culture. b. Incubate at 25°C with shaking at 200 rpm for 7-14 days.
-
Extraction: a. Separate the mycelia from the culture broth by filtration. b. Extract the filtered broth three times with an equal volume of ethyl acetate. c. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Analysis: a. Dissolve the crude extract in
Technical Support Center: Enhancing Aspinonene Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Aspinonene in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: For preparing high-concentration stock solutions, anhydrous, high-purity dimethyl sulfoxide (DMSO) or methanol are recommended.[1] It is crucial to use anhydrous solvents to prevent the introduction of water, which can lead to precipitation of hydrophobic compounds like this compound.
Q2: My this compound precipitated out of solution after I diluted my DMSO stock in an aqueous buffer. What happened and how can I fix it?
A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. The final concentration of the organic solvent in your assay medium may not be sufficient to keep this compound dissolved.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is often to lower the final working concentration of this compound in your bioassay.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO in the aqueous solution may help maintain solubility. However, be mindful that high concentrations of DMSO can be toxic to cells.
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay medium can help to keep the compound in solution.
-
Explore Co-solvency: Instead of relying solely on DMSO, consider using a co-solvent system, which is a mixture of water and one or more water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG).[2]
Q3: I am observing inconsistent results between experiments. Could this be related to my this compound solution?
A3: Yes, inconsistent results can often be traced back to issues with the compound's stability or solubility.[1]
Potential Causes and Solutions:
-
Solution Degradation: Prepare fresh working solutions for each experiment from a frozen stock aliquot.[1] Avoid repeated freeze-thaw cycles.
-
Precipitation in Stock Solution: Before use, ensure your stock solution is completely dissolved.[1] If you observe any precipitate, gently warm the vial and vortex for 1-2 minutes.[1]
-
Adsorption to Surfaces: this compound may adsorb to plasticware or filter membranes. Use low-adsorption tubes and filter materials like PTFE or PVDF to minimize loss of the compound.[1]
Q4: How should I store my this compound stock solution to ensure its stability?
A4: Aliquot the stock solution into small, single-use volumes in amber-colored, low-adsorption tubes and store them at -20°C.[1] This prevents degradation from light exposure and minimizes the number of freeze-thaw cycles for the bulk of your stock.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₄ | [3][4] |
| Molecular Weight | 188.22 g/mol | [3][4] |
| Appearance | Solid (at room temperature) | |
| Recommended Solvents | DMSO, Methanol | [1] |
| Storage Temperature | -20°C (for stock solutions) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber-colored, low-adsorption microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[1]
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 188.22 g/mol ), you would add 531 µL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved.[1] A brief, gentle warming in a water bath (not exceeding 37°C) may assist in dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in the low-adsorption tubes.
-
Label the aliquots clearly and store them at -20°C.[1]
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
Methodology:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your aqueous buffer to achieve the desired final concentration for your bioassay.
-
Crucial Step: When diluting, add the stock solution to the buffer and immediately mix thoroughly by vortexing or pipetting up and down. This rapid mixing helps to prevent the compound from precipitating.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.
-
Use the freshly prepared working solution in your bioassay without delay.
Visualizations
Caption: Workflow for preparing this compound solutions for bioassays.
Caption: Troubleshooting guide for this compound precipitation.
Caption: Hypothetical signaling pathway modulated by this compound.
References
Technical Support Center: Enhancing Aspinonene Production in Aspergillus
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working on the production of Aspinonene from Aspergillus, particularly Aspergillus ochraceus. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in your experiments, alongside detailed protocols and visual aids to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production in Aspergillus ochraceus often low?
A1: this compound is a branched pentaketide, a type of secondary metabolite, produced by the fungus Aspergillus ochraceus.[1][2] Its production can be low or inconsistent because, as a secondary metabolite, its synthesis is not essential for the primary growth of the fungus. The production of this compound is highly sensitive to specific environmental and nutritional cues.[3] Conditions that are optimal for fungal growth (i.e., high biomass accumulation) are often not the same as those that trigger robust this compound production.
Q2: What is the biosynthetic relationship between this compound and Aspyrone?
A2: this compound and aspyrone share a common biosynthetic pathway, originating from the same linear pentaketide precursor synthesized by a polyketide synthase (PKS).[1][4] The pathway diverges at a key intermediate, a hypothetical bisepoxide. The fate of this intermediate is determined by the redox state of the cell, which is heavily influenced by the concentration of dissolved oxygen. Reduction of the bisepoxide leads to this compound, while oxidation results in the formation of Aspyrone.[2]
Q3: How does dissolved oxygen concentration impact the yield of this compound versus Aspyrone?
A3: The concentration of dissolved oxygen is a critical factor in determining the ratio of this compound to Aspyrone. Lower dissolved oxygen levels favor the reductive pathway, leading to a higher yield of this compound.[3] Conversely, higher dissolved oxygen concentrations promote the oxidative pathway, resulting in an increased production of Aspyrone.[1] Therefore, controlling aeration and agitation during fermentation is a key strategy for maximizing this compound production.
Q4: What is the role of the global regulator LaeA in this compound production?
A4: While not directly studied for this compound specifically, LaeA is a well-characterized global regulator of secondary metabolism in many Aspergillus species. It is a methyltransferase that is part of the Velvet protein complex, which coordinates fungal development and secondary metabolism. Overexpression of laeA has been shown to increase the production of various secondary metabolites in other Aspergillus species. Therefore, it is a prime target for genetic engineering strategies aimed at enhancing this compound yield.
Q5: Can elicitors be used to increase this compound production?
A5: The use of elicitors to enhance secondary metabolite production is a common strategy in fungal biotechnology. Elicitors are compounds that trigger a stress response in the fungus, which can lead to the upregulation of secondary metabolite biosynthetic gene clusters. While specific elicitors for this compound have not been extensively documented, general fungal elicitors such as methyl jasmonate or extracts from other microorganisms could potentially increase this compound yields.[5][6]
Troubleshooting Guides
Problem 1: Poor or No Growth of Aspergillus ochraceus
| Possible Cause | Recommended Solution |
| Contamination of the culture | Ensure strict aseptic techniques during media preparation, inoculation, and fermentation. Visually inspect cultures for any signs of bacterial or yeast contamination. |
| Inappropriate medium composition or pH | Verify the composition of your growth medium. Ensure it contains a readily available carbon source (e.g., glucose, sucrose), a suitable nitrogen source, and essential minerals. Adjust the initial pH of the medium to the optimal range for A. ochraceus growth, which is typically between 5.0 and 7.0.[3] |
| Incorrect incubation temperature | Confirm that your incubator or fermenter is maintaining the optimal growth temperature for A. ochraceus, which is generally around 25°C.[7] |
Problem 2: Good Growth, but Low or No this compound Production
| Possible Cause | Recommended Solution |
| Sub-optimal fermentation conditions for secondary metabolism | Secondary metabolite production is often favored in the stationary phase of growth. Ensure your fermentation is running long enough to reach this phase. Optimize physical parameters such as pH and temperature, as the optima for growth and production can differ. |
| Incorrect medium for secondary metabolite production | Switch to a production medium known to induce secondary metabolism. This may differ from the optimal growth medium. Experiment with different carbon and nitrogen sources and their ratios. |
| High dissolved oxygen levels favoring Aspyrone production | Reduce the agitation speed or aeration rate in your fermenter to lower the dissolved oxygen concentration. This will shift the biosynthetic pathway towards the production of this compound.[3] |
| Degradation of this compound | Check the stability of this compound under your extraction and storage conditions. Minimize exposure to harsh pH, high temperatures, and light during processing. |
Data Presentation: Optimizing Fermentation Parameters
The following tables present hypothetical, yet plausible, quantitative data to illustrate the impact of key fermentation parameters on this compound production. This data is based on established principles of fungal secondary metabolism.
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 15.2 | 45.8 |
| Sucrose | 14.8 | 52.3 |
| Fructose | 13.5 | 38.1 |
| Maltose | 16.1 | 65.7 |
Table 2: Effect of Nitrogen Source on this compound Yield
| Nitrogen Source (5 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Peptone | 12.5 | 75.4 |
| Yeast Extract | 13.1 | 82.9 |
| Ammonium Sulfate | 10.2 | 25.1 |
| Sodium Nitrate | 9.8 | 30.5 |
Table 3: Effect of pH and Temperature on this compound Yield
| pH | Temperature (°C) | Biomass (g/L) | This compound Yield (mg/L) |
| 4.5 | 25 | 11.8 | 68.3 |
| 5.5 | 25 | 14.2 | 85.1 |
| 6.5 | 25 | 13.5 | 72.4 |
| 5.5 | 22 | 12.9 | 78.9 |
| 5.5 | 28 | 15.1 | 92.6 |
Table 4: Effect of Dissolved Oxygen on this compound vs. Aspyrone Yield
| Dissolved Oxygen (%) | This compound Yield (mg/L) | Aspyrone Yield (mg/L) |
| 10 | 110.2 | 25.3 |
| 30 | 85.7 | 68.9 |
| 50 | 42.1 | 125.6 |
Experimental Protocols
Protocol 1: Fermentation of Aspergillus ochraceus for this compound Production
This protocol outlines a standard lab-scale fermentation procedure.
1. Inoculum Preparation: a. Grow Aspergillus ochraceus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until abundant sporulation is observed. b. Harvest spores by adding a sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop. c. Filter the spore suspension through sterile glass wool to remove mycelial fragments. d. Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁷ spores/mL.
2. Fermentation: a. Prepare the production medium (e.g., Czapek-Dox broth supplemented with 5 g/L yeast extract and 5 g/L peptone). b. Dispense the medium into flasks and autoclave. Allow to cool to room temperature. c. Inoculate the medium with the spore suspension to a final concentration of 1 x 10⁵ spores/mL. d. Incubate the culture in a shaker incubator at 28°C with agitation at 150-200 rpm for 10-14 days.
3. Extraction and Analysis: a. After fermentation, separate the mycelium from the culture broth by filtration. b. Extract the culture filtrate three times with an equal volume of ethyl acetate. c. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract. d. Dissolve the crude extract in methanol and analyze for this compound using HPLC or LC-MS.[8]
Protocol 2: Protoplast-Mediated Transformation of Aspergillus ochraceus
This protocol is a general guideline for introducing foreign DNA into A. ochraceus.
1. Protoplast Preparation: a. Inoculate A. ochraceus in a suitable liquid medium and incubate for 24 hours to obtain young mycelium.[9] b. Harvest the mycelium by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NH₄Cl).[9] c. Resuspend the mycelium in the osmotic stabilizer containing a cell wall-lysing enzyme cocktail (e.g., Lysing Enzymes from Trichoderma harzianum and Meicelase).[9][10] d. Incubate with gentle shaking until a sufficient number of protoplasts are released. e. Separate the protoplasts from the mycelial debris by filtering through sterile glass wool. f. Pellet the protoplasts by centrifugation and wash them with the osmotic stabilizer.
2. Transformation: a. Resuspend the protoplasts in an STC buffer (Sorbitol, Tris-HCl, CaCl₂). b. Add the DNA construct (e.g., a plasmid for laeA overexpression) to the protoplast suspension. c. Add PEG solution to induce DNA uptake and incubate on ice. d. Plate the transformation mixture on regeneration agar containing a selective agent (e.g., hygromycin B). e. Incubate until transformants appear.
Protocol 3: CRISPR/Cas9-Mediated Gene Editing in Aspergillus
This protocol provides a general workflow for using CRISPR/Cas9 to modify the genome of Aspergillus, for instance, to knock out a negative regulator of this compound production.
1. Design and Construction of sgRNA Expression Cassette: a. Identify the target gene and design a specific single guide RNA (sgRNA). b. Synthesize the sgRNA expression cassette, typically driven by a U6 promoter.
2. Construction of Cas9 Expression Vector: a. Clone the Cas9 nuclease gene into an Aspergillus expression vector, often under the control of a strong constitutive promoter like gpdA. b. This vector should also contain a selectable marker.
3. Co-transformation: a. Co-transform the sgRNA expression cassette and the Cas9 expression vector into A. ochraceus protoplasts using the method described in Protocol 2. b. Select for transformants on appropriate selective media.
4. Screening and Verification: a. Isolate genomic DNA from the transformants. b. Use PCR and sequencing to verify the desired genomic modification.
Visualizations
Signaling Pathways and Biosynthetic Routes
// Nodes acetyl_coa [label="Acetyl-CoA +\n4x Malonyl-CoA", fillcolor="#FFFFFF"]; pks [label="Polyketide Synthase (PKS)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pentaketide [label="Linear Pentaketide\nIntermediate", fillcolor="#FFFFFF"]; rearrangement [label="Rearrangement", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; branched_aldehyde [label="Branched-Chain\nAldehyde", fillcolor="#FFFFFF"]; epoxidation [label="Epoxidation", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; bisepoxide [label="Hypothetical\nBisepoxide Intermediate", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reduction [label="Reduction\n(Low Dissolved O₂)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; oxidation [label="Oxidation\n(High Dissolved O₂)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; aspyrone [label="Aspyrone", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges acetyl_coa -> pks; pks -> pentaketide; pentaketide -> rearrangement; rearrangement -> branched_aldehyde; branched_aldehyde -> epoxidation; epoxidation -> bisepoxide; bisepoxide -> reduction; bisepoxide -> oxidation; reduction -> this compound; oxidation -> aspyrone; } caption: Proposed biosynthetic pathway of this compound and Aspyrone.
// Edges light -> veA [label=" (inhibits nuclear entry)", style=dashed, arrowhead=tee]; pka -> laeA [label=" (negative regulation)", style=dashed, arrowhead=tee]; rasa -> laeA [label=" (negative regulation)", style=dashed, arrowhead=tee]; veA -> laeA [label=" interacts with"]; velB -> veA [label=" interacts with"]; laeA -> sm_genes [label=" activates transcription"]; sm_genes -> sm_production; } caption: Simplified LaeA/Velvet complex signaling pathway.
Experimental and Logical Workflows
// Nodes start [label="Start:\nLow/No this compound Yield", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_growth [label="Is fungal growth (biomass) adequate?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; troubleshoot_growth [label="Troubleshoot Growth:\n- Check for contamination\n- Verify media composition and pH\n- Confirm temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_production [label="Optimize for Production:\n- Adjust C:N ratio\n- Test different media\n- Prolong fermentation time", fillcolor="#FFFFFF"]; check_aspyrone [label="Is Aspyrone yield high?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduce_oxygen [label="Reduce Dissolved Oxygen:\n- Lower agitation speed\n- Decrease aeration rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; genetic_modification [label="Consider Genetic Modification:\n- Overexpress positive regulators (e.g., laeA)\n- Knock out negative regulators", fillcolor="#FFFFFF"]; end [label="this compound Yield Increased", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Re-evaluate Strain and\nCore Assumptions", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_growth; check_growth -> troubleshoot_growth [label="No"]; troubleshoot_growth -> check_growth; check_growth -> optimize_production [label="Yes"]; optimize_production -> check_aspyrone; check_aspyrone -> reduce_oxygen [label="Yes"]; reduce_oxygen -> end; check_aspyrone -> genetic_modification [label="No"]; genetic_modification -> end; genetic_modification -> end_fail [style=dashed]; } caption: Troubleshooting workflow for low this compound yield.
// Nodes start [label="Goal: Increase this compound Production\nvia Genetic Engineering", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; strategy [label="Select Strategy", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; overexpression [label="Overexpression of a\nPositive Regulator (e.g., laeA)", fillcolor="#FFFFFF"]; knockout [label="Knockout of a\nNegative Regulator", fillcolor="#FFFFFF"]; construct_design_oe [label="Design Overexpression Construct:\n- Strong promoter (e.g., gpdA)\n- laeA coding sequence\n- Selectable marker", fillcolor="#FFFFFF"]; construct_design_ko [label="Design Knockout Construct:\n- Flanking regions of target gene\n- Selectable marker\n- (Optional) CRISPR/Cas9 components", fillcolor="#FFFFFF"]; transformation [label="Transform Aspergillus ochraceus\n(e.g., Protoplast-mediated)", fillcolor="#FFFFFF"]; selection [label="Select Transformants\non appropriate medium", fillcolor="#FFFFFF"]; verification [label="Verify Genetic Modification:\n- PCR\n- Sequencing\n- (For OE) RT-qPCR for expression level", fillcolor="#FFFFFF"]; fermentation [label="Ferment verified strains and\nanalyze this compound production", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> strategy; strategy -> overexpression [label="Overexpression"]; strategy -> knockout [label="Knockout"]; overexpression -> construct_design_oe; knockout -> construct_design_ko; construct_design_oe -> transformation; construct_design_ko -> transformation; transformation -> selection; selection -> verification; verification -> fermentation; } caption: General workflow for genetic engineering.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Biotic elicitor enhanced production of psoralen in suspension cultures of Psoralea corylifolia L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspergillus ochraceus - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. Methods for genetic transformation of filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Aspinonene during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Aspinonene to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions.[1][2] Storing the compound in its solid, lyophilized form is preferable to storage in solution to minimize solvent-mediated degradation.[2][3]
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-term: -20°C or lower. Short-term: +4°C. | Reduces the rate of chemical degradation and microbial growth.[1][2] |
| Light | Protect from light. Use amber vials or store in the dark. | Many organic molecules, including those with conjugated systems like this compound, are susceptible to photodegradation.[1][2][4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes the risk of oxidative degradation.[2][3] |
| Container | Tightly sealed, inert material (e.g., glass vials). | Prevents exposure to moisture and air, and avoids interaction with the container material.[2][5] |
Q2: How should I handle this compound upon receipt?
A2: Upon receiving this compound, it is crucial to handle it properly to maintain its integrity. If you do not plan to use it immediately, store it at -20°C in its original packaging.[1] For use, allow the container to equilibrate to room temperature before opening to prevent condensation, which could introduce moisture and promote degradation.[4]
Q3: Can I store this compound in solution?
A3: While storing this compound in its solid form is highly recommended, if you need to prepare a stock solution, it is best to dissolve it in a suitable solvent such as DMSO or methanol.[1] Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -20°C or lower and protected from light.[1]
Troubleshooting Guide
This guide addresses common problems that may arise during the storage and use of this compound.
Problem: I observe a change in the color or appearance of my solid this compound sample.
-
Possible Cause: This could indicate degradation of the compound due to exposure to light, air (oxidation), or moisture.
-
Solution:
-
Discard the discolored sample as its purity may be compromised.
-
Review your storage protocol. Ensure that the compound is stored in a tightly sealed container, protected from light, and under an inert atmosphere if possible.
-
For future use, consider storing smaller aliquots to minimize exposure of the entire batch to ambient conditions.
-
Problem: My reconstituted this compound solution has a lower than expected potency or shows extra peaks on HPLC analysis.
-
Possible Cause: The this compound in your solution may have degraded. This can be caused by improper storage of the solution, repeated freeze-thaw cycles, or the use of a reactive solvent.
-
Solution:
-
Prepare a fresh solution from a solid sample of this compound that has been stored correctly.
-
When preparing stock solutions, use high-purity, anhydrous solvents.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Always store solutions at -20°C or lower and protect them from light.[1]
-
Problem: I am seeing inconsistent results in my experiments using this compound.
-
Possible Cause: Inconsistent results can stem from the degradation of this compound. The rate of degradation can be influenced by the experimental conditions themselves (e.g., pH of the buffer, presence of oxidizing agents).
-
Solution:
-
Perform a stability test of this compound under your specific experimental conditions. This can be done by incubating this compound in your experimental buffer for the duration of your experiment and then analyzing its purity by HPLC.
-
If degradation is observed, consider modifying your experimental protocol, for instance, by reducing the incubation time or adjusting the pH.
-
Always prepare fresh working solutions of this compound for your experiments from a recently prepared and properly stored stock solution.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol outlines a method to assess the stability of this compound under various conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Prepare test solutions by diluting the stock solution in different buffers (e.g., pH 4, 7, and 9) or under different conditions (e.g., exposed to light, at elevated temperatures).
-
-
Incubation:
-
Incubate the test solutions for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
At each time point, inject an aliquot of the test solution onto a suitable HPLC system with a C18 column.
-
Use a mobile phase gradient appropriate for separating this compound from its potential degradation products (e.g., a water:acetonitrile gradient).
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
The appearance of new peaks indicates the formation of degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Workflow for this compound stability testing.
References
Refinement of analytical methods for Aspinonene detection
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the analytical detection of Aspinonene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
This compound is a fungal secondary metabolite, specifically a branched pentaketide, produced by the fungus Aspergillus ochraceus.[1] Its unique chemical structure has garnered interest for potential biological activities.[2][3] Accurate detection and quantification of this compound are crucial for research into its biosynthesis, bioactivity, and potential applications in pharmaceuticals and agrochemicals.[3][4]
Q2: Which analytical techniques are most suitable for this compound quantification?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for quantifying this compound in complex mixtures, offering high selectivity and sensitivity.[5] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is also a viable option; however, it may not be sensitive or selective enough for samples with low concentrations of this compound in complex matrices.[5]
Q3: How does dissolved oxygen concentration affect this compound production and subsequent detection?
Dissolved oxygen (DO) is a critical parameter in the fermentation process for this compound production. The biosynthetic pathway for this compound is closely linked to that of aspyrone. Lower DO levels tend to favor this compound production, while higher concentrations often lead to a higher yield of aspyrone.[1] Therefore, controlling aeration and agitation to maintain lower DO levels can be a key strategy to enhance this compound production and ensure detectable quantities.[1]
Q4: During which fungal growth phase is this compound production typically highest?
The production of secondary metabolites like this compound is often highest during the stationary phase of fungal growth.[1] In the initial logarithmic (exponential) growth phase, the fungus prioritizes biomass accumulation. As nutrient levels decrease and the growth rate slows, the fungal metabolism often shifts towards the production of secondary metabolites.[1]
Troubleshooting Guides
Low or No this compound Yield in Culture
Issue: Good fungal growth (high biomass) is observed, but no this compound is detected in the extract.
| Possible Cause | Recommended Solution |
| Sub-optimal Fermentation Conditions | Optimize aeration, agitation, and incubation time. Secondary metabolite production often has different optimal conditions than biomass growth.[6] |
| Incorrect Medium for Secondary Metabolism | Switch to a production medium known to induce secondary metabolite synthesis, which may differ from the optimal growth medium.[6] |
| Degradation of this compound | Check the stability of this compound under your extraction and storage conditions.[6] Consider factors like temperature, light exposure, and pH.[7] |
| Timing of Harvest | Perform a time-course experiment to determine the optimal harvest time, as this compound production is typically highest during the stationary phase.[8] |
Poor Analytical Signal or Recovery
Issue: The analytical instrument (HPLC or LC-MS/MS) shows a weak signal or no signal for this compound, or the recovery is low.
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction solvent, pH, and temperature.[6] Use techniques like ultrasonication or microwave-assisted extraction to improve efficiency.[5] |
| Analyte Degradation | Conduct extractions at low temperatures and protect samples from light and extreme pH.[6] |
| Matrix Effects (in LC-MS/MS) | Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup. Optimize chromatographic separation to distinguish this compound from interfering compounds. Use matrix-matched calibrants or a stable isotope-labeled internal standard if available.[5] |
| Incorrect MS/MS Transitions | Infuse a standard solution to confirm the precursor and product ions for this compound. |
| Poor Ionization Efficiency (in MS) | Adjust the mobile phase composition to enhance ionization. Optimize ion source temperature and gas flows. |
Experimental Protocols
Protocol 1: Sample Preparation from Aspergillus Culture for LC-MS/MS Analysis
This protocol outlines a general procedure for the extraction of this compound from a fungal culture.
-
Culture Harvesting: After incubation, separate the fungal mycelia from the liquid culture medium by filtration.
-
Extraction:
-
Homogenize the mycelia in a suitable solvent such as ethyl acetate or methanol.
-
Enhance extraction efficiency using ultrasonication or microwave-assisted extraction.
-
For the liquid medium, perform a liquid-liquid extraction with an appropriate solvent.[5]
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.[5]
Protocol 2: HPLC Method for this compound Quantification
This protocol provides a starting point for developing an HPLC method for this compound analysis.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[2]
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 4 µm particle size).[9]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is typical.[9] For example, an isocratic mobile phase of 60:40 (v/v) acetonitrile and water can be effective.[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Detection: UV detection at a wavelength appropriate for the analyte (e.g., 215 nm).[9] A full UV scan of an this compound standard should be performed to determine the wavelength of maximum absorbance for optimal sensitivity.[2]
-
Sample Preparation: Dissolve samples in a suitable solvent like acetonitrile, followed by sonication and filtration through a 0.45 μm filter.[9]
Quantitative Data Summary
The following tables provide examples of quantitative data relevant to this compound analysis. These are based on typical results and should be determined experimentally for your specific methods and samples.
Table 1: Hypothetical HPLC Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95.50% - 105.81% |
| Limit of Detection (LOD) | 0.08–0.65 µg/mL |
Table 2: Example of this compound Production under Different Fermentation Conditions
| Parameter | Condition A | Condition B | Condition C |
| Dissolved Oxygen | 20% | 40% | 60% |
| This compound Yield (mg/L) | 50 | 85 | 40 |
| Aspyrone Yield (mg/L) | 10 | 25 | 70 |
| Biomass (g/L) | 15 | 18 | 17 |
This data illustrates a potential scenario where moderate dissolved oxygen (Condition B) is optimal for this compound production, while higher levels (Condition C) may shift the biosynthetic pathway towards Aspyrone.[6]
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound and Aspyrone.
General Experimental Workflow for this compound Analysis
Caption: General workflow for this compound production and analysis.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Aspinonene and Aspyrone
In the landscape of natural product research, fungal metabolites represent a rich reservoir of biologically active compounds with therapeutic potential. Among these, aspinonene, a meroterpenoid, and aspyrone, a pyrone derivative, both isolated from Aspergillus species, have garnered interest.[1][2] This guide provides a comparative overview of their biological activities, drawing upon available experimental data for the parent compounds and their structurally related analogues to offer a comprehensive perspective for researchers, scientists, and drug development professionals.
While direct comparative studies on this compound and aspyrone are limited, analysis of their analogues reveals distinct and promising pharmacological profiles.[3] Aspyrone derivatives have been more extensively studied, demonstrating notable antibacterial and broad-spectrum cytotoxic effects.[3] Conversely, the biological potential of this compound is primarily inferred from the significant cytotoxic activity of a structurally similar meroterpenoid.[3]
Comparative Cytotoxic Activity
Aspyrone and its analogues have exhibited a broader range of cytotoxic activities. Several α-pyrone derivatives isolated from the endophytic fungus Phoma sp. displayed significant inhibitory activities against human promyelocytic leukemia (HL-60), prostate cancer (PC-3), and colorectal carcinoma (HCT-116) cell lines.[3] Furthermore, a pyranone derivative from Aspergillus candidus has shown anticancer properties against larynx carcinoma (HEp-2) and liver carcinoma (HepG2) cells.[3]
| Compound/Analogue | Cell Line | Activity Metric | Value |
| This compound Analogue | |||
| Biscognienyne M | A2780 (Ovarian Cancer) | IC50 | 6.8 μM[3] |
| Asperpyrone D | Not specified | Cytotoxicity | Inactive at 5 µg/ml[3] |
| Aspyrone Analogues | |||
| α-pyrone derivatives | HL-60 (Leukemia) | IC50 | 0.52 - 9.85 μM[3] |
| PC-3 (Prostate Cancer) | IC50 | 0.52 - 9.85 μM[3] | |
| HCT-116 (Colorectal Carcinoma) | IC50 | 0.52 - 9.85 μM[3] | |
| Pyranone derivative | HEp-2 (Larynx Carcinoma) | IC50 | 7 µg/ml[3] |
| HepG2 (Liver Carcinoma) | IC50 | 7 µg/ml[3] |
Comparative Antimicrobial Activity
Direct antimicrobial data for this compound is scarce.[3] In contrast, several aspyrone-related compounds have been investigated for their antibacterial properties. Ascopyrone P, a secondary metabolite from various fungi, has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.[3] More potent antibacterial activity has been observed with pseudopyronines, which are α-pyrones isolated from Pseudomonas mosselii.[3] These compounds exhibited strong activity against Staphylococcus aureus.[3]
| Compound/Analogue | Microbial Strain | Activity Metric | Value |
| Aspyrone Analogues | |||
| Ascopyrone P | Gram-positive and Gram-negative bacteria | Inhibitory Concentration | 2000-4000 mg/L[3] |
| Pseudopyronine A | Staphylococcus aureus | MIC | 6.25 µg/mL[3] |
| Pseudopyronine B | Staphylococcus aureus | MIC | 0.156 µg/mL[3] |
| Pseudopyronine C | Staphylococcus aureus | MIC | 0.39 µg/mL[3] |
Proposed Mechanisms of Action
The differing biological activities of this compound and aspyrone analogues suggest distinct mechanisms of action.
This compound Analogues: Induction of Apoptosis
While the specific signaling pathway for this compound remains uncharacterized, studies on a related dimeric naphthopyrone from Aspergillus sp. suggest a potential mechanism for its anticancer activity.[3] This involves the induction of apoptosis through a Reactive Oxygen Species (ROS)-mediated PI3K/Akt signaling pathway.[3]
Aspyrone Analogues: Antibacterial Action
The antibacterial mechanism of pseudopyronines, which are structurally related to aspyrone, is proposed to involve direct action on the bacterial cell.[3] This includes selective membrane disruption and inhibition of the fatty-acid synthase (FAS) II pathway, which is essential for bacterial membrane biosynthesis.[3]
Experimental Protocols
The following are summaries of standard methodologies used to evaluate the biological activities of natural products like this compound and aspyrone.
Cytotoxicity Testing: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3]
-
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: The broth microdilution method is used to determine the MIC of a compound against a specific bacterial strain.
-
Protocol:
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: A standardized suspension of the target bacteria is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[3]
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible bacterial growth is observed.[3]
-
Conclusion and Future Directions
This comparative guide highlights the distinct yet promising biological activities of this compound and aspyrone, primarily through the lens of their structurally related analogues.[3] While aspyrone derivatives have demonstrated potent antibacterial and broad-spectrum cytotoxic effects, the potential of this compound is suggested by the strong cytotoxic activity of a related meroterpenoid.[3] The differing proposed mechanisms of action underscore the diverse therapeutic avenues these two classes of fungal metabolites may offer.[3]
The study of this compound is still in its early stages, and there is a clear need for further research to isolate and directly assess its biological activities and mechanisms of action.[1][3] Such studies would provide a more direct comparison with the better-characterized pyrones and fully elucidate the therapeutic potential of this compound.[3]
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Aspinonene, a pentaketide secondary metabolite from Aspergillus species, and its structurally related analogs. While comprehensive biological data for this compound remains limited, this document synthesizes available information on its structure, biosynthesis, and the activities of related pentaketides to offer a framework for future research and drug discovery efforts.
Structural Comparison of this compound and its Analogs
This compound belongs to the polyketide family, a diverse class of natural products synthesized by polyketide synthases.[1] Its core structure is a nine-carbon backbone, characterized by an epoxide ring and multiple hydroxyl groups.[2] this compound shares a close biosynthetic relationship with several other pentaketides isolated from Aspergillus species, including aspyrone, aspinotriols A and B, aspinonediol, and dihydroaspyrone.[2][3] For a broader comparison, this guide also includes other pentaketides from Aspergillus, such as fonsecin and rubrofusarin.
The structural relationships between these compounds are visualized below.
Caption: Structural relationships of this compound and related pentaketides.
Comparative Biological Activity
Quantitative data on the biological activities of this compound and its immediate analogs are not widely available in the current literature, highlighting a significant area for future investigation.[2] However, studies on related fungal pentaketides, particularly other α-pyrones and naphtho-γ-pyrones from Aspergillus, have revealed a range of biological effects, including antimicrobial and cytotoxic activities. The available data is summarized below.
| Compound | Assay Type | Target | Result | Reference(s) |
| Allantopyrone E (an α-pyrone) | Cytotoxicity | HeLa cells | IC50 = 50.97 μM | [4] |
| Nipyrones A-C (4-hydroxy-α-pyrones) | Antibacterial | S. aureus, B. subtilis | MIC values of 8-64 μg/mL | [5] |
| Ascopyrone P | Antibacterial | Gram-positive and Gram-negative bacteria | Growth inhibition at 2000-4000 mg/L | [6] |
| Rubrofusarin | Cytotoxicity | Human TZM-bl cells | CC50 = 1019.6 μM | [7] |
Note: The lack of directly comparable quantitative data for this compound and its closest analogs necessitates a broader comparison with other related fungal pentaketides. The diverse assays and targets used in these studies underscore the need for standardized testing to fully elucidate the structure-activity relationships within this compound class.
Potential Signaling Pathways
While the specific molecular targets of this compound are unknown, many fungal polyketides are known to exert their cytotoxic effects by inducing apoptosis (programmed cell death) and modulating inflammatory pathways.
Hypothetical Cytotoxic Signaling Pathway: Caspase-Mediated Apoptosis
A common mechanism of cytotoxicity for natural products is the induction of the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspase enzymes, ultimately resulting in cell death.
Caption: Hypothetical induction of apoptosis by this compound.
Hypothetical Anti-inflammatory Signaling Pathway: NF-κB Inhibition
Several natural products exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response.
Caption: Hypothetical inhibition of the NF-κB pathway.
Experimental Protocols
To facilitate further research and ensure reproducibility, this section outlines detailed methodologies for key experiments commonly used to assess the biological activities of natural products.
General Protocol for Fungal Culture and Polyketide Extraction
-
Fungal Culture: Inoculate the desired Aspergillus strain on a suitable solid medium (e.g., potato dextrose agar) and incubate at room temperature for several weeks.
-
Extraction: Freeze-dry the fungal plates and extract the biomass with a sequence of organic solvents, typically starting with methanol followed by dichloromethane.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
-
Fractionation and Purification: Subject the crude extract to column chromatography (e.g., C8 reversed-phase) with a gradient of solvents (e.g., water/methanol) to separate the components into fractions. Further purify the fractions containing the compounds of interest using techniques like Sephadex LH-20 and silica gel column chromatography.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Caption: General workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and include appropriate controls (vehicle control, positive control).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Conclusion
This compound and its related pentaketides represent a promising class of fungal secondary metabolites. While the biological activities of this compound itself are yet to be fully elucidated, the known activities of structurally similar compounds from Aspergillus suggest potential for antimicrobial and anticancer applications. The structural diversity within this family of pentaketides provides a rich scaffold for future drug discovery and development. Further research, including comprehensive biological screening and mechanistic studies, is warranted to unlock the full therapeutic potential of these natural products.
References
- 1. Asperpyrone D and other metabolites of the plant-associated fungal strain Aspergillus tubingensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Alpha-Pyrone and Phenolic Glucosides from the Marine-Derived Metarhizium sp. P2100 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Undescribed α-pyrone-containing mycotoxins and an eremophilane-type sesquiterpenoid isolated from Aspergillus aureoterreus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allantopyrone E, a rare α-pyrone metabolite from the mangrove derived fungus Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of New Antibacterial 4-Hydroxy-α-Pyrones by a Marine Fungus Aspergillus niger Cultivated in Solid Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ascopyrone P, a novel antibacterial derived from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validating the Biological Target of Aspinonene: A Comparative Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene, a natural product derived from fungi of the Aspergillus genus, presents a unique chemical structure that has garnered interest for its potential biological activities.[1][2] While its biosynthesis from a pentaketide precursor has been described, a comprehensive understanding of its molecular targets and mechanism of action remains largely unexplored in publicly available literature.[1][3] The identification and validation of a bioactive compound's target are critical steps in drug discovery and development, providing insights into its mechanism of action and potential therapeutic applications.[4][5] This guide provides a comparative framework of established methodologies for the identification and validation of this compound's biological target. The experimental protocols and data presented are based on established techniques to offer a practical roadmap for researchers.
Comparative Overview of Target Validation Methods
The process of validating a biological target typically involves a multi-pronged approach to gather converging evidence.[1] This guide focuses on three widely used and complementary techniques: Affinity Chromatography coupled with Mass Spectrometry (AP-MS) for target identification, Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular context, and Genetic Approaches for validating the functional relevance of the target.
Data Presentation: Hypothetical Target Validation Data
To illustrate the application of these methods, the following table presents hypothetical data comparing this compound to a known comparator, "Compound X," against a putative target.
| Target Protein | Validation Method | Metric | This compound | Compound X (Comparator) |
| Ergosterol Biosynthesis Enzyme | Kinase Assay | IC50 | 2.5 µM | 15 µM |
| Heat Shock Protein 90 (Hsp90) | CETSA | Tagg Shift (°C) | +3.5°C | +1.2°C |
| Putative Target Gene | CRISPR/Cas9 Knockout | Fold change in EC50 | 15-fold increase | 2-fold increase |
Experimental Protocols and Methodologies
Affinity Chromatography-Mass Spectrometry (AP-MS) for Target Identification
Affinity chromatography is a powerful technique to identify the direct binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[1][6] The small molecule is immobilized on a solid support to "capture" its interacting proteins.
Experimental Protocol:
-
Probe Synthesis: this compound is chemically modified with a linker arm that allows for its covalent attachment to a solid support (e.g., agarose beads) without significantly affecting its biological activity.[1]
-
Lysate Preparation: A relevant cell line (e.g., Saccharomyces cerevisiae or a human cancer cell line) is cultured and harvested.[1] The cells are then lysed to release the proteome.
-
Affinity Capture: The immobilized this compound beads are incubated with the cell lysate to allow for the binding of target proteins.[1]
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.[1]
-
Elution: The specifically bound proteins are eluted from the beads by changing the buffer conditions (e.g., pH, salt concentration) or by adding an excess of free this compound to compete for binding.[7]
-
Mass Spectrometry Analysis: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The results are analyzed to identify proteins that are specifically enriched in the this compound sample compared to a control (beads without this compound).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to confirm the engagement of a compound with its target in intact cells.[8] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[9] This change in thermal stability can be detected and quantified.[10]
Experimental Protocol:
-
Cell Treatment: Intact cells are treated with this compound at a desired concentration or a vehicle control.[1]
-
Heating: The cell suspensions are heated to a range of temperatures.[1]
-
Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble protein fraction by centrifugation.[1]
-
Protein Quantification: The amount of the putative target protein remaining in the soluble fraction at each temperature is quantified using methods like Western blotting or mass spectrometry.[8]
-
Data Analysis: A melting curve is generated by plotting the soluble protein fraction against temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the control indicates target engagement.[9]
Genetic Validation of Target
Genetic approaches, such as CRISPR/Cas9-mediated gene knockout, are considered the gold standard for validating that a specific target is responsible for the biological effects of a compound.[1][11]
Experimental Protocol:
-
gRNA Design: Guide RNAs (gRNAs) are designed to specifically target the gene encoding the putative target protein.[1]
-
Cell Transfection: Cells are transfected with the Cas9 nuclease and the specific gRNAs to generate knockout cell lines.[1]
-
Knockout Validation: The successful knockout of the target protein is confirmed by Western blotting or sequencing.[1]
-
Phenotypic Assay: The sensitivity of the knockout cells to this compound is compared to that of wild-type cells. A significant decrease in sensitivity (i.e., a higher EC50 value) in the knockout cells provides strong evidence that the compound's activity is mediated through that target.[1]
Hypothetical Signaling Pathway for this compound
Based on the known antifungal activity of similar natural products, a plausible, yet hypothetical, target for this compound could be an enzyme in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.[1] Alternatively, in a cancer context, this compound might interact with key signaling pathways involved in cell proliferation and survival.[12]
Conclusion
While the specific biological target of this compound is not yet well-documented, a systematic approach employing a combination of affinity-based, biophysical, and genetic methods can effectively elucidate its mechanism of action.[1] The methodologies and comparative data framework presented in this guide provide a robust strategy for researchers to identify and validate the biological target of this compound, a crucial step towards realizing its potential therapeutic applications. The integration of these techniques will provide the necessary evidence to confidently link the molecular interaction of this compound with its cellular effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Aspinonene: A Comparative Efficacy Analysis Against Other Bioactive Fungal Metabolites
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of Aspinonene and other prominent secondary metabolites produced by the fungal genus Aspergillus. While this compound presents an interesting chemical scaffold, publicly available experimental data on its specific biological activities is currently limited. This guide, therefore, juxtaposes the known characteristics of this compound with the well-documented bioactive properties of other significant Aspergillus metabolites to highlight potential areas for future research into this compound's therapeutic applications.
This compound, a polyketide natural product, has been isolated from fungi such as Aspergillus ochraceus and Aspergillus ostianus.[1][2] Its unique chemical structure suggests potential biological activity, but as of now, there is a notable absence of publicly available in vivo efficacy studies.[1] The scientific community has characterized the molecule, but its effects in living organisms remain largely undocumented.[1] This guide aims to provide a comparative context to stimulate further investigation into this promising, yet enigmatic, molecule.
Comparative Analysis of Biological Activities
For instance, dimeric naphthopyrones isolated from an algal-derived endophytic fungus, Aspergillus sp. XNM-4, have demonstrated potent cytotoxicity against several human cancer cell lines.[3] Similarly, various polyketides from Aspergillus rugulosa have shown significant anti-inflammatory effects by inhibiting nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[4][5]
The following table summarizes the cytotoxic and anti-inflammatory activities of selected compounds isolated from various Aspergillus species, providing a benchmark against which the future-determined efficacy of this compound can be compared.
Data Presentation: Efficacy of Aspergillus-Derived Natural Products
| Compound/Extract | Source Organism | Bioactivity | Assay | Cell Line / Model | IC50 / Activity | Reference |
| Dimeric Naphthopyrone (Compound 12) | Aspergillus sp. XNM-4 | Cytotoxicity | MTT Assay | PANC-1 (Pancreatic Cancer) | 6.25 µM | [3] |
| Cytotoxicity | MTT Assay | A549 (Lung Cancer) | 12.5 µM | [3] | ||
| Cytotoxicity | MTT Assay | MDA-MB-231 (Breast Cancer) | 12.5 µM | [3] | ||
| Asperulosin A (Polyketide) | Aspergillus rugulosa | Anti-inflammatory | Griess Assay | LPS-induced RAW264.7 | 1.49 ± 0.31 µM | [4][5] |
| Asperulosin C (Polyketide) | Aspergillus rugulosa | Anti-inflammatory | Griess Assay | LPS-induced RAW264.7 | 3.41 ± 0.85 µM | [4][5] |
| Crude Extract | Aspergillus fumigatus WA7S6 | Cytotoxicity | MTT Assay | HeLa (Cervical Cancer) | 20.67 µg/mL | [6] |
| Cytotoxicity | MTT Assay | MCF-7 (Breast Cancer) | 20.31 µg/mL | [6] | ||
| Chevalone H (Meroterpenoid) | Aspergillus hiratsukae | Cytotoxicity | MTT Assay | MCF-7 (Breast Cancer) | 9.29 µM | [7] |
| Cytotoxicity | MTT Assay | SF-268 (CNS Cancer) | 12.75 µM | [7] | ||
| Cytotoxicity | MTT Assay | A549 (Lung Cancer) | 20.11 µM | [7] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.[3]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.[4][5]
Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in an appropriate medium and seeded in 96-well plates.[4]
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL).
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Griess Reaction: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubated at room temperature for 10-15 minutes.[8]
-
Absorbance Measurement: The absorbance of the resulting pink-colored azo dye is measured at approximately 540 nm.[8][9]
-
IC50 Calculation: The concentration of the test compound that inhibits LPS-induced NO production by 50% (IC50) is determined by comparing the absorbance of treated wells to untreated controls.[4]
Mandatory Visualizations
Caption: Generalized workflow for the discovery and evaluation of bioactive natural products.
Caption: A potential apoptosis-inducing pathway for this compound analogues.
Conclusion
This compound remains a molecule of significant interest with a yet-to-be-defined bioactivity profile. The lack of direct comparative data underscores the need for further research into its potential as an anticancer or anti-inflammatory agent. The rich chemical and biological diversity of other Aspergillus secondary metabolites, however, provides a strong rationale for such investigations. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers embarking on the task of elucidating the therapeutic potential of this compound and other fungal natural products.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Protocol Griess Test [protocols.io]
- 3. Discovery of Natural Dimeric Naphthopyrones as Potential Cytotoxic Agents through ROS-Mediated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New Polyketides With Anti-Inflammatory Activity From the Fungus Aspergillus rugulosa [frontiersin.org]
- 5. New Polyketides With Anti-Inflammatory Activity From the Fungus Aspergillus rugulosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Griess Assay [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Aspinonene Cross-Reactivity: A Comparative Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of Aspinonene's potential cross-reactivity and biological activities. It is important to note that publicly available experimental data on this compound is currently limited.[1][2] This guide, therefore, juxtaposes the known characteristics of this compound with those of other well-studied secondary metabolites from the fungal genus Aspergillus to highlight potential areas for future research and provide a framework for investigation.
This compound is a polyketide secondary metabolite isolated from fungi such as Aspergillus ochraceus and Aspergillus ostianus.[1][2][3] While its unique chemical structure has been identified, a comprehensive profile of its biological activity and cross-reactivity in different biological systems is yet to be established.[1][2] This presents both a challenge and a significant opportunity for drug discovery and development.
Comparative Analysis of Biological Activities
To provide a context for the potential bioactivity of this compound, this section compares the known anticancer and anti-inflammatory activities of other prominent secondary metabolites from Aspergillus species. The lack of specific quantitative data for this compound underscores a critical research gap.[4]
Table 1: Anticancer Activity of Selected Aspergillus Secondary Metabolites
| Compound | Producing Organism | Cancer Cell Line | IC50 Value(s) | Reference(s) |
| This compound | Aspergillus ochraceus, Aspergillus ostianus | Data Not Available | Data Not Available | [1][2] |
| Gliotoxin | Aspergillus fumigatus | Various | ~1 µM | [1] |
| Fumagillin | Aspergillus fumigatus | Endothelial cells | Low nM range | [1] |
| Terrequinone A | Aspergillus terreus | Various | 0.2-5 µM | [1] |
Note: The table includes IC50 values to provide a context for the potency of these compounds. The absence of data for this compound highlights an opportunity for future investigation.[4]
Table 2: Anti-inflammatory Activity of Selected Aspergillus Secondary Metabolites
| Compound | Producing Organism | Assay | IC50 Value(s) | Reference(s) |
| This compound | Aspergillus ochraceus, Aspergillus ostianus | Data Not Available | Data Not Available | [1][2] |
| Variotin B | Aspergillus unguis | Nitric Oxide (NO) Production Inhibition | 20.0 µM | [1] |
| TMC-256C1 | Aspergillus niger | Nitric Oxide (NO) Production Inhibition | 7.5 µM | [1] |
Potential Signaling Pathway Interactions
The specific molecular targets of this compound are currently unknown.[4] However, many fungal polyketides are known to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[2][4] Future research could explore whether this compound interacts with common pathways such as the NF-κB pathway, which is a critical regulator of inflammatory responses.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to evaluate the biological activity and cross-reactivity of this compound.
Cytotoxicity Assessment using MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Caption: General workflow for determining the cytotoxicity of a compound using the MTT assay.
Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[1]
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in an appropriate medium and seed them in 96-well plates.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating them with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in this compound-treated wells to those in LPS-stimulated wells without the compound to determine the percentage of NO inhibition. Calculate the IC50 value.
Conclusion
This compound remains a molecule of interest with a yet-to-be-defined bioactivity profile.[1] The absence of direct comparative data on its cross-reactivity and biological effects highlights a significant research opportunity. The rich chemical and biological diversity of other Aspergillus secondary metabolites provides a strong rationale for further investigation into this compound's potential as a therapeutic agent.[1][4] The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to begin exploring the pharmacological potential of this fungal metabolite.
References
Aspinonene's Mechanism of Action: A Comparative Analysis with Known Inhibitors
For Immediate Release
Aspinonene, a fungal secondary metabolite, presents a promising avenue for therapeutic research. While direct experimental data on this compound is emerging, this guide provides a comparative analysis of its potential mechanism of action against well-characterized inhibitors, drawing insights from structurally related compounds. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.
Comparative Biological Activity
Direct quantitative data on the biological activity of this compound is limited. However, by examining related fungal metabolites, we can infer its potential therapeutic profile. This comparison focuses on a structurally similar meroterpenoid and the related α-pyrone class of compounds, which includes Aspyrone and its derivatives.
| Compound Class | Representative Compound(s) | Biological Activity | Target Organism/Cell Line | Quantitative Data (IC50/MIC) | Proposed Mechanism of Action |
| Meroterpenoid (this compound-related) | Biscognienyne M | Cytotoxic | A2780 (Human ovarian cancer) | IC50: 6.8 μM[1] | Induction of apoptosis via a ROS-mediated PI3K/Akt signaling pathway[1] |
| α-Pyrone (Aspyrone-related) | Phomone Derivatives | Cytotoxic | HL-60, PC-3, HCT-116 | IC50: 0.52-9.85 μM[1] | Not fully elucidated, but cytotoxic against various cancer cell lines. |
| α-Pyrone (Aspyrone-related) | Pseudopyronines A, B, C | Antibacterial | Staphylococcus aureus | MIC: 6.25, 0.156, and 0.39 µg/mL, respectively[1] | Disruption of bacterial cell integrity and inhibition of the fatty-acid synthase (FAS) II pathway[1] |
| α-Pyrone (Aspyrone-related) | Ascopyrone P | Antibacterial | Gram-positive and Gram-negative bacteria | 2000-4000 mg/L[1] | Inhibition of bacterial growth. |
Signaling Pathways and Mechanisms of Action
While the specific signaling pathway for this compound remains uncharacterized, studies on a related dimeric naphthopyrone suggest a potential mechanism involving the induction of apoptosis through a ROS-mediated PI3K/Akt signaling pathway.[1] This pathway is crucial in regulating cell survival and proliferation, and its inhibition can lead to programmed cell death in cancer cells.
In contrast, Aspyrone and its analogues appear to exert their biological effects through different mechanisms. The antibacterial action of pseudopyronines, for example, is proposed to involve the disruption of the bacterial cell membrane and inhibition of the fatty-acid synthase (FAS) II pathway, which is essential for bacterial membrane biosynthesis.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[1]
Antibacterial Assay (Broth Microdilution)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism as detected by the unaided eye.[1]
References
Aspinonene: A Comparative Guide to In Vivo Therapeutic Potential Validation
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for evaluating the in vivo therapeutic potential of Aspinonene, a fungal metabolite with potential biological activity. Currently, there is a notable absence of publicly available in vivo efficacy studies for this compound.[1][2][3] This document outlines a proposed preclinical research plan to validate its potential, using the well-established anticancer agent Doxorubicin as a benchmark for comparison in a breast cancer model.
Hypothetical Therapeutic Application: Breast Cancer
While the specific biological activities of this compound are largely unexplored, other secondary metabolites from the fungal genus Aspergillus have demonstrated cytotoxic effects against various cancer cell lines.[3] This guide, therefore, proposes a hypothetical evaluation of this compound as a therapeutic agent for breast cancer, a disease for which numerous in vivo models and standard-of-care treatments are well-documented.
Comparative In Vivo Efficacy: this compound (Proposed) vs. Doxorubicin (Established)
The following table summarizes the anticipated data from the proposed in vivo validation of this compound against the established efficacy of Doxorubicin in an MCF-7 human breast cancer xenograft mouse model. This serves as a direct comparison of the therapeutic potential.
| Parameter | This compound (Hypothetical Data) | Doxorubicin (Reported Data) | Source |
| Efficacy | |||
| Tumor Growth Inhibition (%) | ~60% | ~50-60% | [4][5] |
| Final Tumor Volume (mm³) | ~400 mm³ | ~500 mm³ | [4][6] |
| Toxicity | |||
| Body Weight Change (%) | < -10% | ~ -15-20% | [7] |
| Cardiotoxicity Marker (cTnT) | No significant increase | Significant elevation | [7] |
| Pharmacokinetics (Mouse) | |||
| Peak Plasma Conc. (Cmax) | To be determined | Variable (dose-dependent) | [1][3] |
| Half-life (t½) | To be determined | ~20-30 hours | [3] |
Proposed In Vivo Experimental Workflow
To validate the therapeutic potential of this compound, a structured preclinical workflow is essential. The following diagram illustrates the proposed experimental plan.
Hypothetical Signaling Pathway for this compound's Anticancer Activity
Many natural products exert their anticancer effects by modulating key signaling pathways. Future research could investigate if this compound interacts with pathways involved in cell proliferation and apoptosis.
Experimental Protocols
MCF-7 Xenograft Mouse Model
-
Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media until they reach 80-90% confluency.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: 1 x 107 MCF-7 cells in 100 µL of a 1:1 mixture of media and Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (approximately 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
In Vivo Efficacy and Toxicity Study
-
Grouping and Dosing: Once tumors reach the desired size, mice are randomly assigned to treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., saline or appropriate solvent)
-
This compound (e.g., 25 mg/kg, administered intraperitoneally daily) - Dose to be determined by prior dose-range-finding studies.
-
This compound (e.g., 50 mg/kg, administered intraperitoneally daily) - Dose to be determined by prior dose-range-finding studies.
-
Doxorubicin (e.g., 5 mg/kg, administered intravenously once a week).[4]
-
-
Treatment and Monitoring: Animals are treated according to the defined schedule. Tumor volumes and body weights are measured twice weekly. Clinical signs of toxicity are monitored daily.
-
Endpoint: The study is terminated when tumors in the control group reach the predetermined maximum size, or after a set duration (e.g., 28 days).
-
Data Collection: At the endpoint, mice are euthanized. Tumors are excised and weighed. Blood is collected for pharmacokinetic analysis and measurement of toxicity biomarkers. Major organs (heart, liver, kidneys) are collected for histopathological analysis.[7][8]
Pharmacokinetic Analysis
-
Sample Collection: In a separate cohort of mice, blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after a single dose of this compound.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, t½, and AUC (Area Under the Curve) are calculated using appropriate software.
Conclusion
This compound is a molecule with unexplored therapeutic potential.[1] The absence of in vivo data necessitates a structured and rigorous preclinical evaluation to ascertain its efficacy and safety.[1] This guide provides a comparative framework and detailed protocols for such a validation, using the established anticancer drug Doxorubicin as a benchmark. The successful execution of these studies will be paramount in determining if this compound can be translated into a clinically beneficial therapeutic agent.
References
- 1. Doxorubicin pharmacokinetics after intravenous and intraperitoneal administration in the nude mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of doxorubicin and epirubicin in mice during chlorpromazine-induced hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Protective Effects of Diosgenin against Doxorubicin-Induced Cardiotoxicity [mdpi.com]
Aspinonene Performance in Standardized Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential performance of Aspinonene in standardized biological assays. It is important to note that, as of the current literature, extensive biological activity data for this compound is not publicly available.[1] Therefore, this guide leverages data from structurally related compounds and analogs to provide an informed perspective on its potential efficacy. The information presented herein is intended for research purposes only.
Cytotoxic Activity: A Look at Structural Analogs
Direct data on the cytotoxic effects of this compound is limited.[2] However, the activity of structurally similar meroterpenoids offers insights into its potential as an anticancer agent. For instance, biscognienyne M, a diisoprenyl-cyclohexene-type meroterpenoid, has demonstrated potent cytotoxic activity against the human ovarian cancer cell line A2780.[2] In contrast, another related compound, asperpyrone D, showed no cytotoxic effects at a concentration of 5 μg/ml.[2]
Aspyrone and its α-pyrone derivatives, which are biosynthetically related to this compound, have a more extensively studied range of cytotoxic activities.[1][2] Several α-pyrone derivatives have shown significant inhibitory activities against various human cancer cell lines, including promyelocytic leukemia (HL-60), prostate cancer (PC-3), colorectal carcinoma (HCT-116), larynx carcinoma (HEp-2), and liver carcinoma (HepG2) cells.[2]
Table 1: Comparative Cytotoxic Activity of this compound Analogs and Related Compounds
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Biscognienyne M | A2780 (Human Ovarian Cancer) | MTT | 6.8 μM | [2] |
| Asperpyrone D | Not specified | Not specified | No cytotoxicity at 5 μg/ml | [2] |
| α-pyrone derivatives | HL-60, PC-3, HCT-116 | Not specified | 0.52 to 9.85 μM | [2] |
| Pyranone derivative | HEp-2, HepG2 | Not specified | 7 µg/ml | [2] |
Antimicrobial Activity: Insights from Aspyrone-Related Compounds
Similar to its cytotoxic profile, direct antimicrobial data for this compound is scarce.[2] However, compounds structurally related to Aspyrone have been investigated for their antibacterial properties. Ascopyrone P has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria at high concentrations.[2] More potent antibacterial activity has been observed with pseudopyronines, which are α-pyrones that exhibit strong activity against Staphylococcus aureus.[2]
Table 2: Comparative Antimicrobial Activity of Aspyrone-Related Compounds
| Compound | Target Organism | Assay | Minimum Inhibitory Concentration (MIC) | Reference |
| Ascopyrone P | Gram-positive and Gram-negative bacteria | Not specified | 2000-4000 mg/L | [2] |
| Pseudopyronine A | Staphylococcus aureus | Broth Microdilution | 6.25 µg/mL | [2] |
| Pseudopyronine B | Staphylococcus aureus | Broth Microdilution | 0.156 µg/mL | [2] |
| Pseudopyronine C | Staphylococcus aureus | Broth Microdilution | 0.39 µg/mL | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's potential biological activity.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.[2]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[2]
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[2]
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[2]
Antibacterial Assay (Broth Microdilution)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[2]
-
Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[2]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[2]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[2]
Signaling Pathways and Mechanisms of Action
While the specific signaling pathway for this compound is not yet characterized, studies on related compounds suggest potential mechanisms of action.
A related dimeric naphthopyrone has been shown to induce apoptosis through a ROS-mediated PI3K/Akt signaling pathway, suggesting a potential avenue for the anticancer activity of this compound and its analogues.[2]
Caption: Proposed ROS-mediated PI3K/Akt apoptotic pathway for an this compound analogue.[2]
The antibacterial mechanism of pseudopyronines, which are structurally related to Aspyrone, is proposed to involve the disruption of the bacterial cell membrane and inhibition of the fatty-acid synthase (FAS) II pathway.[2]
Caption: Proposed mechanism of antibacterial action for Aspyrone analogues.[2]
A hypothetical signaling pathway for this compound's potential cytotoxic effects could involve the modulation of key signaling cascades that regulate cell cycle and apoptosis.
References
Comparative analysis of Aspinonene production in different fungal species
Aspinonene, a polyketide secondary metabolite, has been identified in fungi belonging to the genus Aspergillus. This guide provides a comparative analysis of this compound production, focusing on the available data for different fungal species. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the biosynthesis and potential applications of this natural product.
While this compound has been reported to be produced by both Aspergillus ochraceus and Aspergillus ostianus, quantitative production data is primarily available for Aspergillus ochraceus.[1][2][3] This document summarizes the known production yields for this species and provides detailed experimental protocols for its cultivation, as well as for the extraction and purification of this compound.
Data Presentation
The following table summarizes the reported production yields of this compound in Aspergillus ochraceus under different fermentation conditions. It is important to note that these values can vary significantly depending on the specific strain, culture medium composition, and fermentation parameters.
| Fungal Species | Strain | Fermentation Conditions | This compound Yield (mg/L) |
| Aspergillus ochraceus | Not Specified | pH 4.5, Temperature 25°C | 30 - 45 |
| Aspergillus ochraceus | Not Specified | pH 5.5, Temperature 25°C | 50 - 65 |
| Aspergillus ochraceus | Not Specified | pH 6.5, Temperature 25°C | 40 - 55 |
| Aspergillus ochraceus | Not Specified | pH 5.5, Temperature 20°C | 20 - 35 |
| Aspergillus ochraceus | Not Specified | pH 5.5, Temperature 30°C | 35 - 50 |
Data for the table was synthesized from a technical guide by a chemical supplier, which presents hypothetical yields based on varying fermentation parameters.
Currently, there is a lack of publicly available quantitative data on this compound production in Aspergillus ostianus or other fungal species to facilitate a direct comparative analysis.
Experimental Protocols
Detailed methodologies for the key experiments related to this compound production are provided below. These protocols are based on established methods for the cultivation of Aspergillus ochraceus and the isolation of its secondary metabolites.[1][4][5]
Protocol 1: Cultivation of Aspergillus ochraceus for this compound Production
This protocol describes a typical submerged fermentation process for generating fungal biomass and culture broth enriched with this compound.[1][4]
1. Inoculum Preparation:
-
Grow Aspergillus ochraceus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until abundant sporulation is observed.[1]
-
Prepare a spore suspension by flooding the mature agar plate with a sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer and adjust to a desired concentration (e.g., 1 x 10⁷ spores/mL).[1]
2. Fermentation:
-
Prepare the production medium (e.g., Czapek-Dox broth supplemented with yeast extract and peptone).
-
Inoculate a 1 L flask containing 400 mL of the production medium with 40 mL of the seed culture.[5]
-
Incubate the flasks at 25°C on a rotary shaker at 200 rpm for 7-14 days.[5] this compound is a secondary metabolite, and its production typically peaks during the stationary phase of fungal growth.[6]
Protocol 2: Extraction of this compound
This compound needs to be extracted from both the fungal mycelia and the culture broth. A two-step solvent extraction protocol is generally effective.[4]
1. Separation of Mycelia and Broth:
-
Separate the fungal biomass from the culture broth by vacuum filtration through cheesecloth or a similar filter.
2. Extraction from Culture Broth:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic layers.
3. Extraction from Mycelia:
-
Homogenize the collected mycelia and extract them three times with a mixture of chloroform and methanol (2:1, v/v).
-
Filter the extract to remove cell debris.
4. Concentration:
-
Combine the ethyl acetate extract from the broth and the chloroform-methanol extract from the mycelia.
-
Evaporate the pooled organic solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3: Purification of this compound
A multi-step chromatographic approach is necessary to purify this compound from the crude extract.[4]
1. Silica Gel Column Chromatography (Initial Fractionation):
-
Pack a silica gel column with a suitable non-polar solvent.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify and pool fractions containing this compound.
2. Sephadex LH-20 Column Chromatography (Size-Exclusion):
-
Further purify the this compound-containing fractions using a Sephadex LH-20 column with methanol as the mobile phase.
3. Preparative High-Performance Liquid Chromatography (Final Purification):
-
The final purification step is typically performed using a preparative reverse-phase HPLC system (e.g., C18 column) with a suitable gradient of acetonitrile and water.[4]
-
Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC runs.
-
Evaporate the solvent from the pure fractions to obtain purified this compound.
Protocol 4: Quantification of this compound
Accurate quantification of this compound is crucial for determining production yields. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable analytical methods.[7]
1. HPLC-UV Method:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is commonly used.[7]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.
-
Quantification: Based on a calibration curve generated using a purified this compound standard.
2. GC-MS Method:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column such as an HP-5MS is suitable.[7]
-
Sample Preparation: The crude extract can be derivatized if necessary to improve volatility and thermal stability.
-
Quantification: Can be performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
Mandatory Visualization
Biosynthetic Pathway of this compound
The biosynthesis of this compound in Aspergillus ochraceus is derived from a pentaketide precursor.[8] The pathway is closely linked to the biosynthesis of another secondary metabolite, aspyrone. The formation of a hypothetical bisepoxide intermediate is a key step, which can then be either oxidized to form aspyrone or reduced to yield this compound.[8][9] The dissolved oxygen concentration during fermentation can influence the ratio of these two compounds.[8][9]
Caption: Proposed biosynthetic pathway of this compound in Aspergillus ochraceus.
Experimental Workflow for this compound Production and Analysis
The following diagram illustrates the general workflow from fungal culture to the quantification of this compound.
Caption: General experimental workflow for this compound production and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus [frontiersin.org]
- 3. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Biosynthesis of this compound, a branched pentaketide produced by Aspergillus ochraceus, related to aspyrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal of Aspinonene
A prudent approach to the disposal of Aspinonene, a fungal metabolite with limited safety data, is essential for maintaining a safe and compliant laboratory environment. Due to the absence of a comprehensive Safety Data Sheet (SDS) and publicly available toxicological information, this compound must be handled as a chemical with unknown hazards. This guide provides a procedural framework for its proper disposal, emphasizing caution and adherence to general principles of hazardous waste management.
Understanding this compound: A Profile of Limited Data
| Property | Value | Source |
| Molecular Formula | C9H16O4 | PubChem[3] |
| Molecular Weight | 188.22 g/mol | PubChem[3] |
| Appearance | Oil | Adipogen[5] |
| Solubility | Soluble in DMSO or methanol | Adipogen[5] |
| Known Biological Origin | Fungal Metabolite | Benchchem[1] |
| Toxicity Data | Not publicly available | N/A |
Core Disposal Protocol: A Step-by-Step Guide
Given the limited specific data for this compound, the following disposal procedure is based on established guidelines for handling chemicals of unknown toxicity and general laboratory waste management principles.[1][2][3][4]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Categorization and Segregation
Treat all this compound waste as hazardous chemical waste. This includes:
-
Pure this compound
-
Contaminated labware (e.g., pipette tips, vials, flasks)
-
Contaminated PPE
-
Solutions containing this compound
Crucially, do not mix this compound waste with other waste streams unless compatibility is certain.
Step 3: Waste Containment
-
Liquid Waste: Collect liquid this compound waste in a dedicated, leak-proof, and chemically compatible container. The container should be clearly labeled.
-
Solid Waste: Collect contaminated solids (e.g., absorbent materials, contaminated labware) in a separate, clearly labeled, and sealed container.
Step 4: Labeling
Properly label all this compound waste containers with the following information:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The concentration (if in solution)
-
The date of accumulation
-
The primary hazard(s) (label as "Caution: Chemical of Unknown Toxicity")
-
Your name and laboratory contact information
Step 5: Storage
Store this compound waste in a designated and secure satellite accumulation area within the laboratory.[1][2] Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
Step 6: Disposal Request
Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection. Provide them with all available information about the waste, emphasizing its nature as a chemical of unknown toxicity.
Experimental Protocols: A Framework for Prudent Handling
While specific experimental protocols for this compound are not the focus of this disposal guide, any research involving this compound should be preceded by a thorough risk assessment. This assessment should inform the development of handling and disposal procedures tailored to the specific experimental design.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the precautionary principle due to the lack of comprehensive safety data.
Caption: this compound Disposal Workflow Diagram.
References
Personal protective equipment for handling Aspinonene
Disclaimer: Aspinonene is a fictional chemical entity. The following guidance is based on established best practices for handling potent, non-radiolabeled cytotoxic research compounds in a laboratory setting.[1] This information is intended for researchers, scientists, and drug development professionals and should be used to supplement a thorough, compound-specific risk assessment and Safety Data Sheet (SDS) review.
The safe handling of potent research compounds like this compound is paramount to minimizing occupational exposure and ensuring a safe laboratory environment.[2] A comprehensive safety program involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure risks.[2] The selection of appropriate PPE is determined by a risk assessment that considers the quantity of the compound, its physical form (e.g., powder or liquid), and the specific laboratory procedure being performed.[1]
Table 1: Recommended PPE for Various Laboratory Activities Involving this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator.[1] - Disposable, solid-front lab coat with tight-fitting cuffs.[1] - Double-gloving (e.g., nitrile).[1] - Disposable sleeves.[1] | High risk of aerosolization and inhalation of potent powders requires the highest level of respiratory and skin protection.[1] |
| Solution Preparation and Handling | - Chemical fume hood or other ventilated enclosure.[1] - Impermeable, disposable gown that closes in the back.[4] - Chemical splash goggles or a face shield used in combination with safety glasses.[5] - Double-gloving with chemotherapy-rated gloves (ASTM D6978).[4] | Reduces risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[1] |
| General Laboratory Work (Low Concentration Solutions) | - Lab coat.[2] - Safety glasses with side shields.[2] - Single pair of chemical-resistant gloves (e.g., nitrile).[2] - Closed-toe shoes.[6] | Standard laboratory PPE provides a baseline of protection for handling dilute solutions. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposing of potent compounds is essential to prevent contamination and ensure environmental safety.[2]
Step-by-Step Handling Protocol
-
Preparation : Designate a specific handling area, such as a chemical fume hood.[2] Ensure all necessary equipment and PPE are assembled before beginning work.[2]
-
Weighing : When weighing the solid form of this compound, perform this task within a fume hood or other ventilated enclosure.[2] Use disposable weigh boats to minimize contamination of reusable equipment.[2]
-
Solution Preparation : Slowly add solvent to the compound to avoid splashing.[2] All manipulations of the compound should occur within the designated handling area.[2]
-
Decontamination : After use, decontaminate all work surfaces and reusable equipment with an appropriate cleaning agent.[2]
Spill Cleanup Procedures
Immediate and effective management of a spill is crucial to minimize contamination and health risks.[7] For potent compounds, a small spill is often defined as less than 5 ml or 5 g.[8]
-
For Powder Spills :
-
Alert others in the area and restrict access.[8]
-
Don the appropriate PPE, including respiratory protection.[8]
-
Gently cover the spill with absorbent pads, then wet the pads to dissolve the powder without creating dust.[8]
-
Carefully pick up the absorbent material and place it in a sealed plastic bag for disposal.[9]
-
Wipe the area with a wet paper towel, placing the used towel in the waste bag.[9]
-
Clean the area with a suitable cleaning agent.[8]
-
-
For Liquid Spills :
Disposal Plan
All waste contaminated with this compound must be treated as hazardous or cytotoxic waste.[7][11] Proper segregation and labeling are critical.[12]
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Container | Labeling | Disposal Method |
| Unused/Expired this compound | Sealed, compatible hazardous waste container.[1] | "Hazardous Waste," "Cytotoxic Waste," "this compound".[7] | Dispose of through a certified hazardous waste vendor, typically via high-temperature incineration.[12] |
| Contaminated Sharps (needles, vials) | Puncture-resistant sharps container with a purple lid.[12][13] | "Cytotoxic Sharps Waste".[7] | Collect in designated containers and dispose of via a certified hazardous waste vendor.[7] |
| Contaminated Labware (pipette tips, tubes) | Puncture-resistant, sealed container or a plastic container lined with a thick, clear bag.[7] | "Hazardous Waste," "Cytotoxic Waste".[7] | Collect in designated containers and dispose of via a certified hazardous waste vendor.[7] |
| Contaminated PPE (gloves, gown, sleeves) | Sealed plastic bag or container.[1] | "Hazardous Waste," "Cytotoxic Waste".[7] | Carefully doff PPE to avoid self-contamination and place it in a designated waste container.[1] |
Workflow for Safe Handling of this compound
Caption: General workflow for the safe handling of a potent research compound.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agnopharma.com [agnopharma.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. hsa.ie [hsa.ie]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. acs.org [acs.org]
- 11. danielshealth.com [danielshealth.com]
- 12. sharpsmart.co.uk [sharpsmart.co.uk]
- 13. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
